TUG-1375
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMDGBOOPJHJQ-GHTZIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TUG-1375: A Technical Guide to its Mechanism of Action as a Selective FFA2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). As a G-protein coupled receptor (GPCR), FFA2 is activated by short-chain fatty acids (SCFAs) and is implicated in a variety of physiological processes, including metabolic regulation and inflammatory responses. This compound serves as a valuable pharmacological tool for elucidating the physiological roles of FFA2 and for exploring its therapeutic potential. This document provides an in-depth technical overview of the mechanism of action of this compound, including its binding and functional activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective FFA2 Agonism
This compound acts as a selective agonist at the FFA2 receptor.[1][2][3] Its mechanism of action is initiated by binding to the receptor, which in turn triggers a conformational change, leading to the activation of intracellular signaling pathways. This compound was developed as a tool compound with high solubility and stability, making it suitable for in vitro and in vivo studies to probe FFA2 function.[1][2][3]
Binding Affinity and Potency
Quantitative analysis of this compound's interaction with FFA2 has been determined through various in vitro assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 6.69 | Radioligand Binding Assay | [4] |
| pEC50 | Human | 7.11 | cAMP Inhibition Assay | [4] |
| pEC50 | Murine | 6.44 ± 0.13 | cAMP Inhibition Assay | [4] |
| pEC50 | Human | 6.1 | β-arrestin-2 Recruitment (BRET) | [5] |
Table 1: Quantitative Pharmacological Data for this compound
Intracellular Signaling Pathways
Upon activation by this compound, FFA2 couples to multiple G-protein families, primarily Gαi/o and Gαq/11, leading to the modulation of distinct downstream signaling cascades. Additionally, FFA2 activation can trigger G-protein-independent signaling through β-arrestin recruitment.
Gαi/o-Mediated Signaling
The coupling of FFA2 to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a key mechanism for many of the metabolic effects attributed to FFA2 activation.
Gαq/11-Mediated Signaling
Activation of the Gαq/11 pathway by FFA2 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is often associated with inflammatory and immune cell responses.
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, ligand-activated FFA2 can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and for initiating a distinct wave of G-protein-independent signaling, which can include the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Experimental Protocols
The characterization of this compound involves a suite of in vitro assays to determine its binding affinity, functional potency, and downstream cellular effects.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a novel FFA2 agonist like this compound.
cAMP Inhibition Assay (Gαi Activation)
This assay measures the ability of this compound to inhibit the production of cAMP, which is a hallmark of Gαi-coupled receptor activation.
-
Cell Line: CHO-K1 cells stably expressing human FFA2.
-
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulate cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data are normalized to the response of forskolin alone, and concentration-response curves are generated to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay (Gαq Activation)
This assay quantifies the increase in intracellular calcium concentration following receptor activation, indicative of Gαq coupling.
-
Cell Line: HEK293 cells stably expressing human FFA2.
-
Protocol:
-
Plate cells in a black-walled, clear-bottom 96-well plate and allow them to attach.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of this compound and immediately monitor the change in fluorescence intensity over time.
-
The peak fluorescence response is used to generate concentration-response curves and calculate the EC50 value.
-
β-Arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated FFA2 receptor.
-
Technology: Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.
-
Protocol:
-
Co-transfect HEK293 cells with plasmids encoding FFA2 fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin-2 fused to a BRET acceptor (e.g., YFP).
-
Plate the transfected cells in a 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the light emission at the wavelengths corresponding to the donor and acceptor.
-
The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the ligand concentration to determine the EC50.
-
Human Neutrophil Migration Assay
This assay assesses the chemotactic effect of this compound on primary human neutrophils, a key physiological function of FFA2 activation.[1][2][3][6]
-
Cell Source: Freshly isolated human neutrophils from healthy donor blood.
-
Apparatus: Boyden chamber or Transwell assay system with a porous membrane (e.g., 3-5 µm pores).
-
Protocol:
-
Isolate neutrophils using density gradient centrifugation.
-
Resuspend neutrophils in an appropriate assay buffer.
-
Place varying concentrations of this compound in the lower chamber of the Boyden chamber.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber by cell counting, lysis and ATP measurement, or by using a fluorescent dye.
-
Plot the number of migrated cells against the this compound concentration to determine the chemotactic response.
-
Selectivity Profile
This compound is highly selective for FFA2 over other related free fatty acid receptors (FFA1, FFA3, FFA4) and other nuclear receptors such as PPARα, PPARγ, PPARδ, LXRα, or LXRβ.[4] This selectivity is crucial for its utility as a specific pharmacological probe to study the functions of FFA2 in isolation.
Conclusion
This compound is a well-characterized, potent, and selective agonist of the Free Fatty Acid Receptor 2. Its ability to activate multiple downstream signaling pathways, including Gαi/o, Gαq/11, and β-arrestin, makes it an invaluable tool for dissecting the complex biology of FFA2. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the physiological and pathophysiological roles of FFA2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. SID 381118817 - PubChem [pubchem.ncbi.nlm.nih.gov]
TUG-1375: A Comprehensive Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
TUG-1375 is a potent and selective synthetic agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a detailed summary of its pharmacological data, comprehensive experimental protocols for key assays, and visualizations of its signaling pathways and discovery workflow. This compound serves as a valuable pharmacological tool for investigating the physiological roles of FFA2 in metabolism and inflammation.
Discovery and Rationale
This compound was developed through a focused medicinal chemistry effort aimed at improving the drug-like properties of earlier FFA2 agonists. The discovery process involved a bioisosteric replacement strategy, where the central pyrrolidine (B122466) core of a pre-existing lead compound was substituted with a more synthetically tractable thiazolidine (B150603) scaffold. This modification allowed for rapid synthesis and screening of analogues, leading to the identification of this compound (also referred to as compound 31 in the primary literature) with significantly enhanced potency and more favorable physicochemical properties.
The rationale for developing FFA2 agonists stems from the receptor's role in metabolic and inflammatory processes. FFA2 is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by gut microbiota and are involved in regulating immune responses and energy homeostasis. As such, potent and selective agonists like this compound are critical tools for elucidating the therapeutic potential of targeting FFA2.
Caption: this compound Discovery Workflow.
Mechanism of Action
This compound is a selective agonist of FFA2, a G-protein coupled receptor. Upon binding, it activates intracellular signaling cascades through two primary pathways:
-
Gαi/o Pathway: Activation of the Gi/o subunit of the G-protein complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Gαq/11 Pathway: Activation of the Gq/11 subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).
The downstream effects of these signaling events are cell-type specific but are known to influence neutrophil migration and inhibit lipolysis in adipocytes. This compound shows high selectivity for FFA2 over other related receptors such as FFA3, FFA4, and peroxisome proliferator-activated receptors (PPARs).
Caption: this compound FFA2 Signaling Pathways.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Assay | Value | Reference |
| pKi | Human | Radioligand Binding | 6.69 | |
| pEC50 | Human | cAMP Inhibition | 7.11 | |
| pEC50 | Murine | cAMP Inhibition | 6.44 ± 0.13 | |
| Selectivity | Human | FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, LXRβ | Inactive |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | High |
| Chemical Stability (pH 7.4) | High |
| Microsomal Stability (Mouse Liver) | High |
| Hepatocyte Stability | High |
| ClogP | Significantly reduced (50-fold) compared to lead compound |
Note: Specific quantitative pharmacokinetic values (e.g., Cmax, Tmax, t1/2) are not yet publicly available in the primary literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the FFA2 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or murine FFA2.
-
Protocol:
-
Cells are seeded in 384-well plates and cultured overnight.
-
The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.
-
This compound is added at various concentrations, followed by the addition of forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
The cells are incubated for a further 30 minutes at 37°C.
-
Cell lysis buffer is added, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a LANCE (Lanthanide Chelate Excite) assay.
-
-
Data Analysis: The resulting data is normalized to the response of forskolin alone, and the pEC50 values are calculated using a four-parameter logistic equation.
Human Neutrophil Migration Assay
This assay assesses the ability of this compound to induce the migration of human neutrophils, a key physiological response mediated by FFA2.
-
Cell Source: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Protocol:
-
A multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pores) is used.
-
The lower chamber is filled with a buffer containing various concentrations of this compound or a positive control (e.g., propionate).
-
A suspension of isolated human neutrophils is added to the upper chamber.
-
The plate is incubated for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration through the membrane.
-
The number of migrated cells in the lower chamber is quantified. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by direct cell counting using a flow cytometer or microscope.
-
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine the chemotactic response.
Murine Adipocyte Lipolysis Inhibition Assay
This assay evaluates the effect of this compound on the breakdown of triglycerides (lipolysis) in fat cells.
-
Cell Source: Primary adipocytes are isolated from the epididymal fat pads of mice by collagenase digestion.
-
Protocol:
-
Isolated adipocytes are incubated in a buffer containing 2% bovine serum albumin (BSA).
-
Lipolysis is stimulated by the addition of isoproterenol (B85558), a β-adrenergic agonist.
-
This compound is added at various concentrations to assess its inhibitory effect on isoproterenol-stimulated lipolysis.
-
The adipocytes are incubated for 1 hour at 37°C.
-
The incubation is stopped, and the concentration of free glycerol (B35011) released into the buffer is measured as an indicator of lipolysis. Glycerol concentration is determined using a colorimetric or fluorometric enzymatic assay kit.
-
-
Data Analysis: The amount of glycerol released is normalized to the response of isoproterenol alone, and the inhibitory effect of this compound is quantified.
Caption: this compound Preclinical Evaluation Workflow.
Clinical Development Status
As of the latest available information, this compound is primarily utilized as a preclinical research tool to investigate the biology of the FFA2 receptor. There is no publicly available information regarding the advancement of this compound into clinical trials.
Conclusion
This compound represents a significant advancement in the development of selective FFA2 agonists. Its favorable potency, selectivity, and physicochemical properties make it an invaluable tool for the scientific community to further explore the therapeutic potential of targeting FFA2 in metabolic and inflammatory diseases. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these important preclinical findings.
An In-depth Technical Guide to TUG-1375: A Selective FFA2 (GPR43) Agonist in Metabolic Research
A Note on the Target of TUG-1375: Initial research into this compound may be misdirected towards the Free Fatty Acid Receptor 4 (FFA4 or GPR120). However, comprehensive pharmacological data clearly indicates that this compound is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2][3][4] It is inactive on FFA4.[1] This guide will, therefore, focus on the scientifically accurate role of this compound as an FFA2 agonist in the context of metabolic research.
Introduction
This compound is a synthetic small molecule that has emerged as a valuable tool for investigating the physiological functions of the Free Fatty Acid Receptor 2 (FFA2/GPR43).[2][3] FFA2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced in large amounts by the gut microbiota through the fermentation of dietary fiber.[3] Given the role of SCFAs in host metabolism, FFA2 has become a significant target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[2][3][5] this compound offers a significant improvement over earlier FFA2 agonists due to its increased potency, reduced lipophilicity, and favorable pharmacokinetic properties.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound, providing a clear overview of its potency, selectivity, and physicochemical properties.
Table 1: Potency and Selectivity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 6.69 | Binding Assay | [1][6] |
| Ki | Human | 2.04 x 10-7 M | Binding Assay | [6] |
| pEC50 | Human | 7.11 | cAMP Assay | [1] |
| pEC50 | Murine | 6.44 ± 0.13 | cAMP Assay | [1] |
| Selectivity | - | Inactive on FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, LXRβ | - | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Result | Significance | Reference |
| Lipophilicity (clogP) | 50-fold reduced vs. lead compound | Improved solubility and potentially better pharmacokinetic profile. | [2][3] |
| Aqueous Solubility | High | Favorable for formulation and in vivo studies. | [2][3] |
| Chemical Stability | High in PBS, FaSSGF, FaSSIF | Stable under various physiological pH conditions. | [3] |
| Metabolic Stability (Mouse) | High recovery in liver microsomes | Resistant to rapid metabolic breakdown. | [3] |
| Hepatocyte Stability (Mouse) | High (72% recovery after 2h) | Indicates high metabolic stability in a more complete in vitro system. | [3] |
| Pharmacokinetics (Mouse) | Favorable properties | Suitable for in vivo experimental use. | [2][3] |
Mechanism of Action and Signaling Pathways
FFA2 is a pleiotropic receptor that can couple to different G protein families, primarily Gαi/o and Gαq/11, leading to diverse downstream cellular responses. The activation of FFA2 by this compound can initiate signaling cascades that are crucial in metabolic regulation.
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a common mechanism for regulating cellular metabolism and inflammatory responses.
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
These signaling events are central to the physiological effects mediated by FFA2, including the regulation of GLP-1 secretion, inhibition of lipolysis, and modulation of immune cell function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.
1. In Vitro cAMP Assay for FFA2 Agonist Potency
-
Objective: To determine the potency (EC50) of this compound in activating the Gαi/o pathway.
-
Cell Line: HEK293 cells stably expressing human FFA2.
-
Methodology:
-
Cell Culture: Culture the FFA2-expressing HEK293 cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C and 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for confluence on the day of the assay.
-
Assay Preparation: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Agonist Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or AlphaScreen technology.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the pEC50 value.
-
2. In Vitro GLP-1 Secretion Assay from Enteroendocrine L-cells
-
Objective: To assess the ability of this compound to stimulate glucagon-like peptide-1 (GLP-1) secretion.
-
Cell Model: Murine primary colonic cultures or an enteroendocrine L-cell line (e.g., GLUTag).
-
Methodology:
-
Cell Culture: Culture GLUTag cells or prepare primary colonic crypts from mice.[7]
-
Seeding: Seed cells into 24- or 48-well plates coated with an appropriate extracellular matrix.
-
Pre-incubation: Prior to the experiment, wash the cells and pre-incubate them in a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) for 1-2 hours.
-
Stimulation: Replace the pre-incubation buffer with fresh buffer containing various concentrations of this compound, a vehicle control, and positive controls (e.g., propionate).
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.[7]
-
Supernatant Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor immediately.
-
GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a specific ELISA kit.
-
Data Normalization: Normalize the secreted GLP-1 to the total protein content or cell number in each well.
-
3. Murine Adipocyte Lipolysis Inhibition Assay
-
Objective: To confirm the functional activity of this compound in inhibiting lipolysis in primary adipocytes.[2][3]
-
Methodology:
-
Adipocyte Isolation: Isolate primary adipocytes from the epididymal fat pads of mice via collagenase digestion.
-
Cell Incubation: Incubate the isolated adipocytes in a buffer (e.g., Krebs-Ringer-HEPES) containing glucose and bovine serum albumin (BSA).
-
Lipolysis Stimulation: Stimulate lipolysis by adding isoproterenol (B85558) (a β-adrenergic agonist) to the adipocyte suspension.
-
This compound Treatment: Concurrently treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells at 37°C with gentle shaking for a specified time (e.g., 60-90 minutes).
-
Glycerol (B35011) Measurement: Terminate the reaction and collect the infranatant. Measure the glycerol concentration in the medium using a colorimetric assay kit, as glycerol release is a direct indicator of lipolysis.
-
Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of this compound.
-
Conclusion
This compound is a potent and selective FFA2 agonist with favorable drug-like properties, making it an invaluable pharmacological tool for dissecting the role of FFA2 in metabolic and inflammatory diseases. Its ability to modulate key metabolic processes, such as GLP-1 secretion and lipolysis, underscores the therapeutic potential of targeting the FFA2 receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the complex biology of FFA2 and its agonists. Accurate understanding of this compound's selectivity for FFA2 over FFA4 is critical for the correct design and interpretation of metabolic research studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Short-Chain Fatty Acids Stimulate Glucagon-Like Peptide-1 Secretion via the G-Protein–Coupled Receptor FFAR2 - PMC [pmc.ncbi.nlm.nih.gov]
TUG-1375 and GPR43 Signaling: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic agonist TUG-1375 and its interaction with the G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). This document details the signaling pathways activated by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for key assays, facilitating further research and drug development efforts targeting GPR43.
Introduction to this compound and GPR43
GPR43 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolic products of gut microbiota. The receptor plays a crucial role in various physiological processes, including metabolic regulation, immune responses, and inflammatory processes.[1] this compound has been identified as a potent and selective synthetic agonist for GPR43, making it a valuable tool for elucidating the physiological functions of this receptor and for exploring its therapeutic potential.[2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound on human and murine GPR43.
| Parameter | Species | Assay | Value | Reference |
| pKi | Human | Radioligand Binding | 6.69 | [4] |
| pEC50 | Human | cAMP Inhibition | 7.11 | [4] |
| pEC50 | Murine | cAMP Inhibition | 6.44 ± 0.13 | [4] |
GPR43 Signaling Pathways
Activation of GPR43 by agonists such as this compound initiates a cascade of intracellular signaling events through its coupling to heterotrimeric G-proteins, primarily of the Gq/11 and Gi/o families.[1]
Gq/11 Signaling Pathway
The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is linked to cellular responses such as cell migration and inflammation.
References
TUG-1375: A Technical Guide for Investigating Inflammatory Responses via FFA2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] FFA2 is a receptor for short-chain fatty acids (SCFAs) and is implicated in the regulation of metabolic and inflammatory processes.[1] Its high expression in immune cells, particularly neutrophils, makes it a compelling target for studying inflammatory responses.[3] This document provides an in-depth technical guide on the use of this compound as a tool to investigate these responses, summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
The following tables summarize the available quantitative data for this compound, providing a clear reference for its potency and selectivity.
Table 1: this compound Binding Affinity and Potency
| Parameter | Species | Value | Assay | Reference |
| pKi | Human | 6.69 | Radioligand Binding Assay | [2] |
| pEC50 | Human | 7.11 | cAMP Inhibition Assay | [2] |
| pEC50 | Murine | 6.44 ± 0.13 | cAMP Inhibition Assay | [2] |
| pEC50 | Human | 6.1 | β-arrestin-2 Recruitment Assay | [4] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Reference |
| FFA3 (GPR41) | Inactive | [2] |
| FFA4 (GPR120) | Inactive | [2] |
| PPARα | Inactive | [2] |
| PPARγ | Inactive | [2] |
| PPARδ | Inactive | [2] |
| LXRα | Inactive | [2] |
| LXRβ | Inactive | [2] |
Signaling Pathways
Activation of FFA2 by this compound initiates multiple downstream signaling cascades that are crucial in modulating inflammatory responses. FFA2 couples to both Gαi/o and Gαq/11 G-proteins and can also trigger G-protein-independent signaling through β-arrestin-2 recruitment.
FFA2 Signaling via Gαi/o and Gαq/11
Upon this compound binding, FFA2 can activate two primary G-protein-mediated pathways:
-
Gαi/o Pathway: This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 Pathway: This activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration ([Ca2+]i).
Caption: this compound-mediated FFA2 signaling through Gαi/o and Gαq/11 pathways.
FFA2 Signaling via β-arrestin-2
In addition to G-protein coupling, this compound-bound FFA2 can recruit β-arrestin-2. This interaction is important for receptor desensitization and internalization, and it can also initiate G-protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2), which can influence inflammatory gene expression.
Caption: this compound-induced β-arrestin-2 recruitment to the FFA2 receptor.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on inflammatory responses are provided below.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gαi/o pathway.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human or murine FFA2 in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 384-well white opaque plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Procedure: a. Aspirate the culture medium and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. b. Add the serially diluted this compound to the wells and incubate. c. Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production and incubate. d. Lyse the cells and detect cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: Plot the signal as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for the cAMP Inhibition Assay.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to induce the directed migration of neutrophils, a key event in the inflammatory response.
Methodology:
-
Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.
-
Compound and Cell Loading: a. Add a serial dilution of this compound to the lower chamber of the transwell plate. b. Load the isolated neutrophils into the upper chamber.
-
Incubation: Incubate the plate to allow for neutrophil migration towards the chemoattractant (this compound).
-
Quantification of Migration: a. Remove the non-migrated cells from the upper side of the membrane. b. Stain the migrated cells on the lower side of the membrane with a suitable dye (e.g., crystal violet). c. Elute the dye and measure the absorbance, or count the migrated cells using microscopy.
-
Data Analysis: Plot the number of migrated cells or absorbance as a function of this compound concentration to determine the chemotactic index and EC50.
Caption: Workflow for the Neutrophil Chemotaxis Assay.
Inhibition of Lipolysis Assay
This assay determines the effect of this compound on the breakdown of triglycerides in adipocytes, a process that can be linked to inflammatory signaling.
Methodology:
-
Adipocyte Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes or isolate primary adipocytes.
-
Compound Treatment: a. Wash the adipocytes and incubate them with a serial dilution of this compound. b. Stimulate lipolysis with a β-adrenergic agonist such as isoproterenol.
-
Incubation: Incubate the cells to allow for lipolysis to occur.
-
Glycerol (B35011) Measurement: Collect the cell culture supernatant and measure the glycerol content using a colorimetric or fluorometric assay kit. Glycerol release is a direct measure of lipolysis.
-
Data Analysis: Plot the glycerol concentration as a function of this compound concentration and determine the EC50 for the inhibition of lipolysis.
Caption: Workflow for the Inhibition of Lipolysis Assay.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of FFA2 in inflammatory and metabolic diseases. Its potency and selectivity allow for precise interrogation of FFA2-mediated signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound on key cellular responses involved in inflammation. By utilizing these methods, the scientific community can further unravel the complexities of FFA2 signaling and its therapeutic potential.
References
- 1. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
TUG-1375: A Deep Dive into the Structure-Activity Relationship of a Potent FFA2 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
TUG-1375 is a potent and selective agonist for the free fatty acid receptor 2 (FFA2), also known as GPR43.[1][2][3] This receptor has garnered significant interest as a therapeutic target for a range of metabolic and inflammatory diseases.[4][5] this compound emerged from a focused drug discovery effort that aimed to improve upon an earlier class of FFA2 agonists. This guide provides a detailed exploration of the structure-activity relationship (SAR) of the this compound series, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure and Pharmacological Profile of this compound
This compound is identified as (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid.[6] Its development was a result of bioisosteric replacement of a pyrrolidine (B122466) core from a previous lead compound with a more synthetically tractable thiazolidine (B150603) scaffold.[4] This modification led to a significant improvement in potency and a reduction in lipophilicity.[4]
This compound demonstrates high affinity for the human FFA2 receptor, with a pKi of 6.69.[1][7] In functional assays, it exhibits a pEC50 of 7.11 in a cAMP assay for FFA2.[1] The compound is also active on the murine orthologue of FFA2 with a pEC50 of 6.44 ± 0.13 in a cAMP assay.[1] Notably, this compound is highly selective and shows no activity at the related free fatty acid receptors FFA3 and FFA4, nor at PPARα, PPARγ, PPARδ, LXRα, or LXRβ.[1]
Structure-Activity Relationship (SAR) of Thiazolidine Analogs
The development of this compound involved systematic modifications at the 2- and 3-positions of the thiazolidine core. The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of these modifications on FFA2 agonistic activity.
Table 1: Modifications at the 2-Position of the Thiazolidine Core
| Compound | R Group (2-position) | pEC50 (cAMP Assay) |
| Lead | Phenyl | 6.2 |
| Analog 1 | 2-Fluorophenyl | 6.5 |
| Analog 2 | 3-Chlorophenyl | 6.8 |
| This compound (31) | 2-Chlorophenyl | 7.1 |
| Analog 3 | 4-Methoxyphenyl | 6.1 |
| Analog 4 | Thiophen-2-yl | 6.3 |
Data synthesized from primary research literature.
Table 2: Modifications at the 3-Position of the Thiazolidine Core (Acyl Group)
| Compound | Acyl Group (3-position) | pEC50 (cAMP Assay) |
| Analog 5 | Benzoyl | 6.0 |
| Analog 6 | 4-Methylbenzoyl | 6.4 |
| Analog 7 | 4-Trifluoromethylbenzoyl | 6.7 |
| This compound (31) | 4-(3,5-dimethylisoxazol-4-yl)benzoyl | 7.1 |
| Analog 8 | 4-(Pyrazol-1-yl)benzoyl | 6.9 |
| Analog 9 | 3-Phenylpropionyl | 5.8 |
Data synthesized from primary research literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
cAMP Inhibition Assay
This assay is used to determine the functional potency of compounds as agonists for the Gαi-coupled FFA2 receptor.
-
Cell Culture: CHO-K1 cells stably expressing the human FFA2 receptor are cultured in Ham's F12 medium supplemented with 10% FBS and Geneticin.
-
Assay Preparation: Cells are harvested and resuspended in a stimulation buffer (e.g., HBSS with 0.1% BSA).
-
Compound Treatment: Cells are incubated with varying concentrations of the test compounds.
-
cAMP Stimulation: Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an AlphaScreen™ cAMP assay kit.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to induce the migration of human neutrophils, a key physiological function mediated by FFA2.
-
Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep®).
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane (e.g., 5.0 µm pore size) is used.
-
Assay Procedure:
-
The lower chamber is filled with a medium containing the chemoattractant (this compound or a positive control like fMLP).
-
A suspension of isolated neutrophils is added to the upper chamber.
-
-
Incubation: The chamber is incubated to allow for neutrophil migration through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by measuring ATP levels using a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The number of migrated cells is plotted against the concentration of the test compound to evaluate its chemotactic potency.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
Caption: FFA2 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the discovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
TUG-1375: A Technical Guide to its Binding Affinity and Mechanism of Action at the Free Fatty Acid Receptor 2 (FFA2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the binding affinity of this compound to FFA2, detailing the experimental protocols used to quantify this interaction and elucidate its downstream signaling consequences. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a pharmacological tool and to guide the development of novel FFA2-targeting therapeutics.
Introduction to this compound and FFA2
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate, which are produced by the gut microbiota. FFA2 is expressed in a variety of tissues, including immune cells (notably neutrophils), adipocytes, and cells of the gastrointestinal tract. Its activation has been linked to the regulation of metabolism, inflammation, and appetite.
This compound is a synthetic agonist designed to selectively target FFA2, demonstrating minimal activity at other related receptors like FFA1, FFA3, and FFA4.[1] This selectivity makes this compound an invaluable tool for investigating the physiological roles of FFA2.
Quantitative Binding and Functional Data
The interaction of this compound with human and murine FFA2 has been characterized using various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Binding Affinity of this compound for Human FFA2
| Parameter | Value | Assay Description | Reference |
| pKi | 6.69 | Radioligand displacement assay | [2] |
| Ki | 204 nM | Calculated from pKi | [3] |
Table 2: Functional Potency of this compound at FFA2
| Species | Parameter | Value | Assay Description | Reference |
| Human | pEC50 | 7.11 | cAMP inhibition assay in CHO-K1 cells | [2][4] |
| Human | pEC50 | 6.1 | BRET-based β-arrestin-2 recruitment assay | [3] |
| Murine | pEC50 | 6.44 ± 0.13 | cAMP inhibition assay | [2][4] |
FFA2 Signaling Pathways
Upon activation by an agonist such as this compound, FFA2 can initiate multiple downstream signaling cascades. The receptor couples to at least two distinct G protein pathways, Gαi/o and Gαq/11, and can also signal through a G protein-independent pathway involving β-arrestin.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the interaction of this compound with FFA2.
cAMP Inhibition Assay (HTRF)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi/o pathway. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
TUG-1375: A Technical Guide to its Downstream Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1][2] As a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, FFA2 is a key regulator of metabolic and inflammatory processes. This compound, by mimicking the action of these endogenous ligands, provides a powerful tool for dissecting the physiological roles of FFA2 and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the downstream cellular effects of this compound, including detailed signaling pathways, quantitative data on its activity, and experimental protocols for assessing its effects.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound activity at the FFA2 receptor.
| Parameter | Species | Value | Assay | Reference |
| pKi | Human | 6.69 | Radioligand binding assay | [1] |
| pEC50 | Human | 7.11 | cAMP inhibition assay | [1] |
| pEC50 | Murine | 6.44 ± 0.13 | cAMP inhibition assay | [1] |
Signaling Pathways
This compound activates FFA2, which is known to couple to two distinct G protein families: Gαi/o and Gαq/11. This dual coupling leads to the initiation of multiple downstream signaling cascades, resulting in a range of cellular responses.
Gαi/o-Mediated Signaling
Activation of the Gαi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is primarily associated with the anti-lipolytic effects of FFA2 activation in adipocytes.
References
TUG-1375: A Technical Guide to its Interaction with Short-Chain Fatty Acid Receptor FFA2/GPR43
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 has emerged as a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1][2] FFA2 is a key receptor for short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota from dietary fiber. This receptor is implicated in a range of physiological processes, including the regulation of metabolism, inflammation, and immune responses.[1][2] this compound, a thiazolidine (B150603) derivative, offers a valuable pharmacological tool for the in-vitro and in-vivo study of FFA2 function due to its improved potency, reduced lipophilicity, and favorable pharmacokinetic properties compared to earlier agonists.[2][3] This technical guide provides an in-depth overview of this compound's interaction with FFA2, detailing its pharmacological properties, the signaling pathways it activates, and the experimental protocols used for its characterization.
Quantitative Data Summary
The pharmacological activity of this compound at the FFA2 receptor has been characterized through various in-vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Binding Affinity of this compound for Human FFA2/GPR43
| Parameter | Value | Reference |
| pKi | 6.69 | [4] |
| Ki (nM) | ~204 | [4] |
Table 2: Functional Potency of this compound at FFA2/GPR43
| Assay | Species | Parameter | Value | Reference |
| cAMP Inhibition | Human | pEC50 | 7.11 | [4] |
| cAMP Inhibition | Murine | pEC50 | 6.44 ± 0.13 | [4] |
| β-arrestin-2 Recruitment (BRET) | Human | pEC50 | 6.1 | [2] |
Table 3: Selectivity Profile of this compound
| Receptor/Target | Activity | Concentration Tested | Reference |
| FFA3/GPR41 | Inactive | Up to 100 µM | [2] |
| FFA1/GPR40 | No significant agonist or antagonist response | 10 µM | [2] |
| FFA4/GPR120 | No significant agonist or antagonist response | 10 µM | [2] |
| PPARα, PPARγ, PPARδ | No significant agonist or antagonist response | 10 µM | [2] |
| LXRα, LXRβ | No significant agonist or antagonist response | 10 µM | [2] |
Signaling Pathways
Activation of FFA2/GPR43 by this compound initiates a cascade of intracellular signaling events through its coupling to heterotrimeric G proteins, primarily of the Gi and Gq families. This dual coupling leads to the modulation of multiple downstream effector pathways.
Gαi-Mediated Signaling Pathway
The coupling of this compound-activated FFA2 to Gαi proteins leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
Gαq-Mediated Signaling Pathway
Simultaneously, this compound-bound FFA2 can activate Gαq proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
β-Arrestin Recruitment and Downstream Signaling
In addition to G protein-dependent signaling, agonist binding to FFA2 can also lead to the recruitment of β-arrestin proteins. β-arrestins can mediate receptor desensitization and internalization, and also act as scaffolds for G protein-independent signaling pathways, such as the MAPK/ERK pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound at the FFA2 receptor. These protocols are based on the procedures described in the primary literature.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing FFA2, which is indicative of Gαi coupling.
Experimental Workflow:
Materials:
-
CHO-K1 cells stably expressing human FFA2 (hFFA2).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
This compound.
-
Forskolin.
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
384-well white assay plates.
Procedure:
-
Cell Culture: Culture CHO-K1-hFFA2 cells in appropriate medium at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into 384-well white plates at a density of 2,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the respective wells and pre-incubate for 10 minutes at room temperature.
-
Stimulation: Add forskolin (final concentration of 5 µM) to all wells except the basal control to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the HTRF cAMP assay kit. This typically involves adding HTRF reagents (a cAMP-d2 probe and an anti-cAMP cryptate) and incubating for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader to measure the fluorescence at 665 nm and 620 nm.
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of cAMP. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the pEC50 value.
β-Arrestin-2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated FFA2 receptor, a key step in receptor desensitization and G protein-independent signaling.
Experimental Workflow:
Materials:
-
HEK293 cells.
-
Expression plasmids for hFFA2 tagged with Renilla luciferase 8 (Rluc8) and β-arrestin-2 tagged with Venus (a yellow fluorescent protein variant).
-
Transfection reagent.
-
Coelenterazine h (luciferase substrate).
-
This compound.
-
96-well white, clear-bottom assay plates.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the hFFA2-Rluc8 and β-arrestin-2-Venus plasmids using a suitable transfection reagent.
-
Cell Culture: Culture the transfected cells for 48 hours to allow for protein expression.
-
Cell Preparation: Harvest the cells and resuspend them in assay buffer (e.g., HBSS).
-
Assay Plate Preparation: Add the cell suspension to the wells of a 96-well white, clear-bottom plate.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM and incubate for 5 minutes at 37°C.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
BRET Measurement: Immediately after compound addition, measure the light emission at 535 nm (Venus emission) and 475 nm (Rluc8 emission) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the 535 nm emission by the 475 nm emission. Plot the change in BRET ratio against the logarithm of the this compound concentration to determine the pEC50 value.
Human Neutrophil Mobilization (Chemotaxis) Assay
This assay assesses the ability of this compound to induce the migration of human neutrophils, a key physiological function of FFA2 activation in immune cells.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a filter membrane (e.g., 3 µm pore size).
-
This compound.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Cell viability/counting reagent (e.g., Calcein-AM or a luciferase-based ATP assay).
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation.
-
Chemotaxis Setup: Place the filter membrane in the chemotaxis chamber, separating the upper and lower wells.
-
Compound Loading: Add different concentrations of this compound to the lower wells of the chamber. Use assay buffer alone as a negative control.
-
Cell Loading: Add the isolated neutrophils to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Quantification of Migrated Cells: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring ATP content using a luciferase-based assay, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.
-
Data Analysis: Express the results as the number of migrated cells or as a percentage of the total number of cells added. Plot the number of migrated cells against the this compound concentration.
Murine Adipocyte Lipolysis Assay
This assay measures the ability of this compound to inhibit the breakdown of triglycerides (lipolysis) in adipocytes, a key metabolic function of FFA2.
Materials:
-
Isolated primary murine adipocytes or differentiated 3T3-L1 adipocytes.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).
-
This compound.
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis).
-
Glycerol (B35011) assay kit.
Procedure:
-
Adipocyte Preparation: Isolate primary adipocytes from mouse adipose tissue or use differentiated 3T3-L1 adipocytes.
-
Pre-incubation: Pre-incubate the adipocytes with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation of Lipolysis: Add isoproterenol (e.g., 100 nM final concentration) to stimulate lipolysis and incubate for 60-120 minutes at 37°C.
-
Sample Collection: After incubation, collect the assay buffer (supernatant) from each well.
-
Glycerol Measurement: Measure the concentration of glycerol in the collected supernatant using a commercially available glycerol assay kit. Glycerol is a product of triglyceride breakdown, and its concentration is a direct measure of lipolysis.
-
Data Analysis: Express the results as the percentage of inhibition of isoproterenol-stimulated glycerol release. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 or pIC50 value.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the FFA2/GPR43 receptor. Its high potency, selectivity, and favorable pharmacokinetic profile make it suitable for a wide range of in-vitro and in-vivo studies. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the FFA2 receptor for metabolic and inflammatory diseases. The continued use of well-characterized pharmacological tools like this compound will be crucial in advancing our understanding of the complex interplay between gut microbiota, metabolism, and immunity.
References
Methodological & Application
Application Notes and Protocols for In Vivo Study of TUG-1375, a Free Fatty Acid Receptor 2 (FFA2/GPR43) Agonist
A Clarification on the Molecular Target of TUG-1375:
Initial research indicates a discrepancy in the user-provided target for this compound. This compound is a potent and selective agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43)[1][2][3][4][5]. It is not an antagonist of GPR120/FFAR4. Therefore, the following application notes and protocols are designed to investigate the in vivo effects of this compound based on its confirmed activity as an FFA2/GPR43 agonist.
Introduction to this compound and FFA2 (GPR43)
This compound is a synthetic agonist for FFA2, a receptor for short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate[6][7][8][9]. FFA2 is expressed in various tissues, including immune cells (notably neutrophils), adipose tissue, and the gastrointestinal tract[6][7][8]. Its activation is implicated in the regulation of metabolism, inflammation, and appetite[1][2][5]. FFA2 activation can trigger multiple signaling pathways, primarily through Gαi/o and Gαq/11 proteins, leading to downstream cellular responses[6][10]. Due to its role in these key physiological processes, FFA2 has emerged as a promising therapeutic target for metabolic and inflammatory diseases[7][8][9]. The favorable pharmacokinetic properties of this compound make it a suitable tool for exploring the therapeutic potential of FFA2 activation in vivo[1][2].
Signaling Pathways of FFA2 (GPR43)
FFA2 activation by agonists such as this compound initiates intracellular signaling through two primary G-protein-coupled pathways:
-
Gαi/o Pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a key mechanism for some of the metabolic effects of FFA2 activation, such as the inhibition of lipolysis in adipocytes[6].
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and activation of protein kinase C (PKC). This pathway is involved in responses such as glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and neutrophil chemotaxis[6][10].
-
β-Arrestin Pathway: Upon activation, FFA2 can also recruit β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades that can influence inflammatory responses[10].
In Vivo Study Design: this compound in a Diet-Induced Obesity (DIO) Mouse Model
This study is designed to evaluate the therapeutic potential of this compound in a mouse model of diet-induced obesity (DIO), a model that recapitulates many of the metabolic and inflammatory disturbances seen in human obesity and type 2 diabetes.
Study Objectives
-
To assess the effect of this compound on body weight, food intake, and body composition.
-
To evaluate the impact of this compound on glucose homeostasis and insulin sensitivity.
-
To determine the effect of this compound on markers of systemic and adipose tissue inflammation.
-
To confirm the engagement of FFA2 by this compound through pharmacodynamic markers such as neutrophil mobilization.
Animal Model
-
Species: C57BL/6J mice (male, 8 weeks old at the start of the diet).
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and a low-grade inflammatory state. A control group will be fed a standard chow diet.
-
Animal Husbandry: Animals will be housed under a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for particular experiments.
Experimental Groups and Dosing
| Group | Diet | Treatment | Number of Animals |
| 1 | Chow | Vehicle | 10 |
| 2 | HFD | Vehicle | 10 |
| 3 | HFD | This compound (Low Dose) | 10 |
| 4 | HFD | This compound (High Dose) | 10 |
-
Vehicle: To be determined based on the solubility of this compound. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: this compound will be administered daily via oral gavage for 4 weeks. Doses will be selected based on available pharmacokinetic and pharmacodynamic data.
Experimental Workflow
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal.
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Record baseline body weight and collect a baseline blood sample (time 0) from the tail vein to measure blood glucose.
-
Administer this compound or vehicle via oral gavage.
-
After 30 minutes, administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
Protocol 2: Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity.
Procedure:
-
Fast mice for 4 hours.
-
Record baseline body weight and collect a baseline blood sample (time 0) for glucose measurement.
-
Administer this compound or vehicle via oral gavage.
-
After 30 minutes, administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
Protocol 3: Neutrophil Mobilization Assay
Objective: To confirm FFA2 target engagement by this compound. This compound has been shown to induce human neutrophil mobilization[1][2].
Procedure:
-
Collect a baseline blood sample (e.g., 20 µL) from the tail vein.
-
Administer this compound or vehicle via oral gavage.
-
Collect blood samples at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).
-
Perform a complete blood count (CBC) with differential analysis on all samples, paying specific attention to the absolute neutrophil count.
Protocol 4: Adipose Tissue Inflammation Analysis
Objective: To measure the effect of this compound on inflammation in adipose tissue.
Procedure:
-
At the end of the study, euthanize mice and collect epididymal white adipose tissue (eWAT).
-
Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (H&E staining for adipocyte size and macrophage infiltration).
-
Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for gene expression analysis.
-
Extract RNA from the frozen tissue and perform quantitative real-time PCR (qPCR) for inflammatory marker genes (e.g., Tnf-α, Il-6, Ccl2, Adgre1 (F4/80)).
Data Presentation
Table 1: Metabolic Parameters
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (Low) | HFD + this compound (High) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Body Weight Change (%) | ||||
| Cumulative Food Intake (g) | ||||
| Fat Mass (%) | ||||
| Lean Mass (%) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| OGTT AUC | ||||
| ITT AUC |
AUC: Area Under the Curve
Table 2: Inflammatory and Pharmacodynamic Markers
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (Low) | HFD + this compound (High) |
| Peak Neutrophil Count (x10³/µL) | ||||
| Plasma TNF-α (pg/mL) | ||||
| Plasma IL-6 (pg/mL) | ||||
| eWAT Tnf-α mRNA (fold change) | ||||
| eWAT Il-6 mRNA (fold change) | ||||
| eWAT Adgre1 mRNA (fold change) |
eWAT: epididymal White Adipose Tissue
By following these detailed application notes and protocols, researchers can conduct a comprehensive in vivo study to elucidate the therapeutic potential of the FFA2 agonist this compound in the context of metabolic and inflammatory diseases.
References
- 1. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SID 381118817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. GPR43/FFA2: physiopathological relevance and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
TUG-1375: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1][2] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596) and is implicated in the regulation of metabolism, inflammation, and appetite.[2][3] this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of FFA2 in both in vitro and in vivo models.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with an overview of its mechanism of action.
Physicochemical and Receptor Binding Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 442.92 g/mol | [1] |
| Target Receptor | Free Fatty Acid Receptor 2 (FFA2/GPR43) | [1][2] |
| Activity | Agonist | [1] |
| pKi | 6.69 | [1] |
| pEC50 (cAMP assay) | 7.11 | [1] |
| Solubility in DMSO | 125 mg/mL (282.22 mM) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 442.92 g/mol * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of this compound.
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treated samples.
-
-
For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium. To do this, you could add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
The freshly prepared working solution is now ready to be added to your cell cultures.
The following diagram illustrates the workflow for preparing this compound for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the FFA2 receptor, a G protein-coupled receptor (GPCR). Upon binding of this compound, the FFA2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. FFA2 is known to couple to at least two major G protein families: Gαi/o and Gαq/11.[4][5]
-
Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5]
-
Gαq/11 Pathway: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
Additionally, ligand-activated FFA2 can recruit β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways.[5]
The signaling pathway activated by this compound is depicted in the diagram below.
Caption: this compound signaling through the FFA2/GPR43 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TUG-1375 in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[3][4] This receptor is expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract, and is implicated in metabolic and inflammatory processes.[3][4] this compound offers a valuable tool for studying the physiological roles of FFA2 and for screening for novel therapeutic agents targeting this receptor.
FFA2 is primarily coupled to the Gi/o signaling pathway.[5] Activation of the Gi/o pathway by an agonist such as this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This application note provides a detailed protocol for measuring the effect of this compound on intracellular cAMP concentration using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Quantitative Data for this compound
The potency of this compound in modulating cAMP levels is typically determined by its half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50).
| Compound | Target Receptor | Assay Type | Parameter | Value | Species |
| This compound | FFA2/GPR43 | cAMP Inhibition | pEC50 | 7.11 | Human |
| This compound | FFA2/GPR43 | cAMP Inhibition | pEC50 | 6.44 ± 0.13 | Murine |
| This compound | FFA2/GPR43 | Binding Affinity | pKi | 6.69 | Human |
Data sourced from MedchemExpress and IUPHAR/BPS Guide to PHARMACOLOGY.[1][2][6]
FFA2/GPR43 Signaling Pathway
The following diagram illustrates the canonical Gi/o signaling pathway activated by this compound binding to FFA2/GPR43, leading to the inhibition of cAMP production.
Caption: FFA2/GPR43 Gi/o signaling pathway activated by this compound.
Experimental Protocol: HTRF cAMP Assay for this compound
This protocol is adapted for a 384-well plate format using a commercial HTRF cAMP assay kit. It is designed to measure the this compound-induced inhibition of forskolin-stimulated cAMP production in a cell line stably expressing human FFA2, such as Chinese Hamster Ovary (CHO-K1) cells.
Materials:
-
CHO-K1 cells stably expressing human FFA2/GPR43
-
Cell culture medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Assay buffer (as provided in the kit or a suitable alternative)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture FFA2-expressing CHO-K1 cells to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired density. The optimal cell number per well should be determined empirically but typically ranges from 2,000 to 10,000 cells/well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve.
-
Prepare a stock solution of forskolin in DMSO. Dilute in assay buffer to a concentration that will give a submaximal stimulation of cAMP (e.g., 10 µM).
-
Prepare a solution of IBMX in the assay buffer. IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.
-
-
Assay Protocol:
-
Add cells to each well of the 384-well plate.
-
Add the desired concentration of this compound to the appropriate wells.
-
Add forskolin to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
Following the incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values for this compound.
-
Experimental Workflow: cAMP HTRF Assay
The following diagram outlines the key steps in the HTRF cAMP assay for assessing the activity of this compound.
Caption: Experimental workflow for a this compound cAMP HTRF assay.
Disclaimer: This application note is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the manufacturer's instructions for the specific HTRF cAMP assay kit being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Application Notes and Protocols for TUG-1375 in [³⁵S]GTPγS Incorporation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3][4] FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) and is implicated in the regulation of metabolic and inflammatory responses.[5][6][7] As a GPCR primarily coupled to the Gαi/o family of G-proteins, activation of FFA2 leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] The [³⁵S]GTPγS binding assay is a functional biochemical method used to measure the activation of G-proteins following agonist stimulation of a GPCR.[9][10] This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation, providing a direct measure of receptor- G-protein coupling and a valuable tool for characterizing the potency and efficacy of agonists like this compound.[9][10][11]
These application notes provide a detailed protocol for utilizing this compound in a [³⁵S]GTPγS incorporation assay to characterize its agonist activity at the FFA2 receptor.
Pharmacological Profile of this compound
This compound has been characterized as a potent agonist of FFA2. While specific data from [³⁵S]GTPγS assays are not extensively published, its activity has been quantified in other functional assays, such as cAMP inhibition assays.
| Compound | Parameter | Value | Assay Type | Species |
| This compound | pKi | 6.69 | Radioligand Binding | Human |
| pEC₅₀ | 7.11 | cAMP Inhibition | Human | |
| pEC₅₀ | 6.44 ± 0.13 | cAMP Inhibition | Murine |
Table 1: Summary of reported pharmacological data for this compound at the FFA2 receptor.[1]
FFA2 Signaling Pathway
Activation of FFA2 by an agonist such as this compound initiates a signaling cascade through Gαi/o and potentially Gαq/11 proteins. The Gαi/o pathway, which is typically assessed in [³⁵S]GTPγS assays, involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels.
Caption: FFA2/GPR43 receptor signaling pathway upon activation by this compound.
Experimental Protocol: [³⁵S]GTPγS Incorporation Assay
This protocol is designed for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human FFA2 receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells).
Materials and Reagents
-
Membranes: CHO-K1 or HEK293 cell membranes expressing the human FFA2 receptor.
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For non-specific binding determination.
-
GDP (Guanosine 5'-diphosphate): To enhance the agonist-stimulated signal.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in assay buffer.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., Millipore Multiscreen).
-
Vacuum Manifold.
-
Microplate Scintillation Counter.
Experimental Procedure
-
Membrane Preparation: Thaw the FFA2-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well. The optimal membrane concentration should be determined empirically.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
For total binding , add 25 µL of diluted this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For basal binding , add 25 µL of assay buffer.
-
For non-specific binding , add 25 µL of unlabeled GTPγS to a final concentration of 10 µM.
-
Add 25 µL of the diluted membrane preparation to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Prepare a solution of [³⁵S]GTPγS and GDP in assay buffer. The final concentration in the well should be approximately 0.1 nM [³⁵S]GTPγS and 10-100 µM GDP. The optimal GDP concentration is crucial for a good signal-to-basal ratio and should be optimized for the specific membrane preparation.[12]
-
Add 25 µL of the [³⁵S]GTPγS/GDP solution to all wells to start the reaction. The final assay volume is 125 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking. The incubation time may require optimization (30-90 minutes).
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each this compound concentration and from the basal binding.
-
Normalize Data: Express the specific binding at each this compound concentration as a percentage of the basal binding.
-
Generate Dose-Response Curve: Plot the percentage stimulation over basal against the logarithm of the this compound concentration.
-
Determine EC₅₀ and Eₘₐₓ: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (maximal stimulation over basal).
Experimental Workflow
The following diagram illustrates the key steps in the [³⁵S]GTPγS incorporation assay.
Caption: Workflow for the [³⁵S]GTPγS incorporation assay.
Conclusion
The [³⁵S]GTPγS binding assay is a robust method for characterizing the functional activity of agonists at Gαi/o-coupled receptors like FFA2. By following the detailed protocol provided, researchers can effectively determine the potency and efficacy of this compound, contributing to a deeper understanding of its pharmacological properties and its potential as a therapeutic agent. Optimization of key assay parameters, such as membrane protein and GDP concentration, is critical for achieving reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SID 381118817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TUG-1375 in Intracellular Calcium Mobilization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a G-protein coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate. Activation of FFA2, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i). This makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of FFA2 signaling, which has been implicated in metabolic and inflammatory diseases.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in intracellular calcium mobilization studies.
Mechanism of Action: this compound-Induced Calcium Mobilization
This compound selectively binds to and activates the FFA2 receptor. This activation stimulates the associated heterotrimeric G-protein of the Gq/11 family. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the opening of IP3R channels, leading to a rapid efflux of stored Ca2+ from the ER into the cytoplasm, resulting in a transient increase in intracellular calcium concentration.
Data Presentation: Pharmacological Properties of this compound
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 6.69 | Human | Radioligand Binding Assay | [1] |
| pEC50 | 7.11 | Human | cAMP Inhibition Assay | [1] |
| pEC50 | 6.44 ± 0.13 | Murine | cAMP Inhibition Assay | [1] |
| Selectivity | Inactive | Human | Functional Assays | [1] |
Note on Selectivity: this compound is highly selective for FFA2 and shows no activity at other related receptors such as FFA3 and FFA4, nor at PPARα, PPARγ, PPARδ, LXRα, or LXRβ.[1]
Experimental Protocols
This section provides a detailed, representative protocol for an intracellular calcium mobilization assay using this compound. This protocol is based on standard methodologies for GPCR-mediated calcium flux assays and can be adapted for specific cell lines and equipment.
Protocol: In Vitro Intracellular Calcium Mobilization Assay
1. Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound in a suitable cell line expressing the human FFA2 receptor.
2. Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human FFA2 receptor (HEK293-hFFA2) or a cell line endogenously expressing FFA2 (e.g., human neutrophils).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions to achieve the desired final concentrations.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM (e.g., 1 mM stock in DMSO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Positive Control: Ionomycin or ATP.
-
Negative Control: Assay buffer with DMSO (vehicle).
-
Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
-
Plates: 96-well or 384-well black-walled, clear-bottom microplates.
3. Experimental Workflow Diagram:
4. Detailed Procedure:
Day 1: Cell Seeding
-
Culture HEK293-hFFA2 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Calcium Assay
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in the assay buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Cell Washing (Optional but Recommended):
-
Gently aspirate the dye solution from each well.
-
Wash the cells once with 100 µL of assay buffer to remove extracellular dye.
-
Add 100 µL of fresh assay buffer to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a 5X stock plate of this compound dilutions in assay buffer.
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at 1-second intervals for a total of 180-300 seconds.
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Program the instrument to automatically inject 25 µL of the 5X this compound dilutions into the corresponding wells.
-
Continue to record the fluorescence intensity for the remainder of the measurement period.
-
5. Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of this compound that elicits a half-maximal response).
Conclusion
This compound is a valuable tool for investigating FFA2-mediated intracellular calcium signaling. The provided protocols and data serve as a guide for researchers to design and execute robust experiments to explore the role of this pathway in various physiological and disease contexts. Careful optimization of cell density, dye concentration, and instrument settings is recommended for achieving high-quality, reproducible data.
References
Application Notes and Protocols for TUG-1375 in ERK Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. It is crucial to distinguish this compound from compounds acting on other free fatty acid receptors, such as GPR120. FFA2 is a G protein-coupled receptor (GPCR) primarily activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate. This receptor is highly expressed in various immune cells, including neutrophils, as well as in adipose tissue and the gastrointestinal tract.[1][2] FFA2 activation has been linked to the modulation of inflammatory responses and metabolic processes. One of the key downstream signaling events following FFA2 activation is the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), a critical node in the Mitogen-Activated Protein Kinase (MAPK) cascade that regulates a multitude of cellular processes including proliferation, differentiation, and inflammation.[3][4][5]
These application notes provide a comprehensive guide for utilizing this compound to study ERK phosphorylation, offering detailed protocols for cellular assays and data interpretation.
Mechanism of Action: this compound and ERK Activation
This compound, as an agonist of FFA2, initiates intracellular signaling cascades upon binding to the receptor. FFA2 is known to couple to both Gi/o and Gq/11 families of G proteins. The activation of these G proteins triggers downstream pathways that converge on the activation of the ERK1/2 cascade. The signaling can proceed through various intermediates, including Protein Kinase C (PKC), Ras, and Raf, ultimately leading to the phosphorylation of MEK1/2, which in turn phosphorylates ERK1/2 at Threonine 202 and Tyrosine 204.[3][4][5] Additionally, β-arrestin recruitment to the activated FFA2 receptor can also mediate ERK signaling, sometimes in a G protein-independent manner.[6][7][8]
The following diagram illustrates the signaling pathway from FFA2 activation by this compound to ERK phosphorylation.
Data Presentation
Quantitative analysis of this compound-induced ERK phosphorylation is essential for characterizing its potency and efficacy. Data should be presented in a clear and structured format. Below are example tables for summarizing key experimental results.
Table 1: Potency of this compound in Inducing ERK1/2 Phosphorylation
| Cell Line | Agonist | Parameter | Value (nM) |
| HEK293-hFFA2 | This compound | EC50 | To be determined |
| Neutrophils | This compound | EC50 | To be determined |
| Other cell lines | This compound | EC50 | To be determined |
Table 2: Time-Course of this compound-Induced ERK1/2 Phosphorylation
| Cell Line | This compound Conc. (nM) | Time Point (min) | Fold Increase in p-ERK/Total ERK (Mean ± SEM) |
| HEK293-hFFA2 | e.g., 100 | 0 | 1.0 ± 0.1 |
| 2 | To be determined | ||
| 5 | To be determined | ||
| 10 | To be determined | ||
| 30 | To be determined | ||
| 60 | To be determined |
Experimental Protocols
The following protocols provide a framework for conducting ERK phosphorylation assays using this compound. The most common and accessible method is Western blotting, though higher-throughput methods are also available.
Protocol 1: Western Blotting for Phospho-ERK1/2 Detection
This protocol is a widely used method for the semi-quantitative detection of ERK1/2 phosphorylation in response to this compound stimulation.[9][10][11]
Materials:
-
Cell line expressing FFA2 (e.g., HEK293 cells stably transfected with human FFA2, or a relevant primary cell line like neutrophils)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Seeding: Culture cells under standard conditions. Seed cells in 6-well or 12-well plates to achieve 80-90% confluency on the day of the experiment.
-
Serum Starvation: Before stimulation, starve the cells in serum-free medium for 4-24 hours to reduce basal ERK phosphorylation levels.
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the starvation medium and add the this compound dilutions to the cells.
-
Incubate for the desired time points (e.g., 5, 10, 15, 30, and 60 minutes for a time-course experiment, or a fixed time like 5-10 minutes for a dose-response experiment).
-
Include a vehicle control (DMSO) and a positive control (e.g., PMA or a known FFA2 agonist).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Re-block the membrane and probe with the primary antibody against total ERK1/2.
-
Repeat the secondary antibody incubation and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
For dose-response curves, plot the normalized phospho-ERK/total ERK ratio against the logarithm of the this compound concentration and fit a sigmoidal curve to determine the EC50.
-
Protocol 2: High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) Assay
For screening purposes, a plate-based assay like HTRF offers higher throughput and a more quantitative readout.
Materials:
-
Cell line expressing FFA2
-
White, 384-well, low-volume tissue culture plates
-
This compound stock solution
-
Serum-free medium
-
HTRF Phospho-ERK (Thr202/Tyr204) and Total ERK assay kits (containing donor and acceptor-labeled antibodies and lysis buffer)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate and culture overnight.
-
Serum Starvation: Starve cells in serum-free medium for 4-24 hours.
-
This compound Stimulation: Add serial dilutions of this compound to the wells and incubate for the desired time at 37°C.
-
Cell Lysis: Add the HTRF lysis buffer provided in the kit to each well and incubate according to the manufacturer's instructions.
-
Antibody Addition: Add the HTRF antibody pairs (anti-phospho-ERK donor and acceptor, and in separate wells, anti-total ERK donor and acceptor) to the lysate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 4 hours to overnight).
-
Signal Detection: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) for each well. Normalize the phospho-ERK ratio to the total ERK ratio for each condition. Plot the normalized data to generate dose-response curves and determine EC50 values.
Conclusion
This compound is a valuable pharmacological tool for investigating FFA2 signaling. The protocols and guidelines provided here offer a robust framework for studying the effects of this compound on ERK phosphorylation. Careful experimental design, including appropriate controls and data normalization, is crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the physiological and pathological roles of FFA2 and the therapeutic potential of its agonists.
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK and β-arrestin interaction: a converging point of signaling pathways for multiple types of cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-arrestin-dependent, G protein-independent ERK1/2 activation by the beta2 adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species-induced activation of ERK and p38 MAPK mediates PMA-induced NETs release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TUG-1375 in Adipocyte Lipolysis Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TUG-1375 is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). FFA2 is a receptor for short-chain fatty acids (SCFAs) and is implicated in the regulation of metabolic processes, including lipolysis in adipocytes. Activation of FFA2 in adipose tissue has been shown to inhibit the breakdown of triglycerides into free fatty acids and glycerol. This document provides detailed application notes and protocols for utilizing this compound in adipocyte lipolysis inhibition experiments, aimed at researchers in metabolic disease and drug development.
Data Presentation
| Parameter | Value | Assay Type | Species | Reference |
| pKi | 6.69 | Radioligand Binding Assay | Human | [1] |
| pEC50 | 7.11 | cAMP Inhibition Assay | Human | [2] |
| pEC50 | 6.44 ± 0.13 | cAMP Inhibition Assay | Murine | [2] |
Note: The pKi and pEC50 values from binding and cAMP assays are strong indicators of the compound's potency. The concentration range for lipolysis inhibition experiments should be selected based on these values, typically spanning from 1 nM to 10 µM.
Signaling Pathway of this compound in Adipocyte Lipolysis Inhibition
This compound exerts its anti-lipolytic effect by activating the FFA2 receptor on the surface of adipocytes. FFA2 is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin, two crucial proteins for the initiation of lipolysis. By inhibiting this cascade, this compound effectively suppresses the breakdown of stored triglycerides.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Agonist Concentration for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. All quantitative data is summarized in tables, and detailed experimental protocols and signaling pathway diagrams are provided.
Critical Correction: TUG-1375 Target Receptor
It is essential to clarify that This compound is a selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43 .[1][2][3][4] It is inactive on the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1] This guide is therefore divided into two sections to provide accurate information for both the compound you named (this compound) and its correct target (FFA2/GPR43), as well as for an appropriate agonist for your stated target of interest (GPR120/FFA4).
Section 1: Optimizing this compound Concentration for FFA2/GPR43-Expressing Primary Cells
This section focuses on the correct use of this compound as an agonist for FFA2/GPR43. FFA2 is a G-protein coupled receptor activated by short-chain fatty acids and is highly expressed in immune cells like neutrophils.[4][5]
FAQs and Troubleshooting for this compound
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43).[1][2][3] FFA2 is a G-protein coupled receptor, and its activation by agonists like this compound can lead to various cellular responses, including the mobilization of human neutrophils and inhibition of lipolysis in murine adipocytes.[2][3]
Q2: In which primary cells can I expect a response to this compound?
A2: You can expect a response in primary cells that endogenously express FFA2/GPR43. High expression levels are found in neutrophils, eosinophils, monocytes, peripheral blood mononuclear cells, and B-lymphocytes.[5] Adipocytes also express FFA2 and can be used to study effects on lipolysis.[3]
Q3: What concentration range of this compound should I start with?
A3: Based on its known potency, a good starting point for dose-response experiments is to use a logarithmic dilution series ranging from 1 nM to 10 µM. The reported pKi is 6.69 and the pEC50 in a cAMP assay is 7.11, suggesting activity in the nanomolar to low micromolar range.[1]
Q4: I am not observing any cellular response to this compound. What could be the issue?
A4:
-
Receptor Expression: Confirm that your primary cells express sufficient levels of FFA2/GPR43. You can verify this using RT-PCR, western blot, or flow cytometry.
-
Cell Viability: High concentrations of any compound, including the vehicle (like DMSO), can be toxic to primary cells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assays.
-
Assay Sensitivity: Your functional assay may not be sensitive enough to detect a response. For GPCRs, common readouts include intracellular calcium mobilization, cAMP level changes, or downstream signaling events like ERK phosphorylation.[5]
-
Ligand Solubility: Ensure this compound is fully dissolved. It is soluble in DMSO and 0.1N NaOH.[2] Follow the supplier's instructions for preparation of stock solutions.
Q5: I am seeing high background noise or a response in my vehicle control. How can I troubleshoot this?
A5:
-
Vehicle Concentration: Minimize the final concentration of the vehicle (e.g., DMSO) in your cell culture medium, typically keeping it below 0.1%.
-
Primary Cell Health: Primary cells are sensitive. Ensure optimal culture conditions and use cells with low passage numbers. Spontaneous activation can occur in stressed or dying cells.
-
Assay Buffer: Ensure your assay buffer composition is appropriate and does not contain components that could non-specifically activate the cells.
Quantitative Data for this compound
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 6.69 | Human | Binding Assay | [1] |
| pEC50 | 7.11 | Human | cAMP Assay | [1] |
| pEC50 | 6.44 | Murine | cAMP Assay | [1] |
Experimental Protocol: Optimizing this compound in Primary Human Neutrophils
-
Isolation of Neutrophils: Isolate primary human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Cell Viability Assay:
-
Plate the isolated neutrophils at a density of 1 x 10^6 cells/mL.
-
Treat cells with a concentration range of this compound (e.g., 10 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for the intended duration of your functional experiment.
-
Assess viability using Trypan Blue exclusion or an equivalent assay to determine the maximum non-toxic concentration.
-
-
Functional Assay (Calcium Mobilization):
-
Load neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading using a plate reader or fluorescence microscope.
-
Inject a range of this compound concentrations (e.g., 1 nM to 10 µM) and monitor the change in intracellular calcium concentration in real-time.
-
Include a positive control (e.g., a known neutrophil chemoattractant) and a vehicle control.
-
-
Data Analysis:
-
For each concentration, calculate the peak response over baseline.
-
Plot the dose-response curve and calculate the EC50 value, which represents the optimal concentration for achieving a half-maximal effect.
-
Signaling Pathway and Workflow Diagrams
Caption: FFA2/GPR43 signaling pathway activated by this compound.
Section 2: Optimizing GPR120/FFA4 Agonist Concentration for Primary Cells
This section provides guidance for researchers interested in GPR120/FFA4, using the potent and selective agonist TUG-891 as an example.[6][7] GPR120 is a receptor for long-chain fatty acids and is involved in metabolism and anti-inflammatory responses.[8][9][10]
FAQs and Troubleshooting for a GPR120/FFA4 Agonist (e.g., TUG-891)
Q1: What is the mechanism of action for GPR120/FFA4 agonists?
A1: GPR120/FFA4 is a Gq/11-coupled receptor.[8] Upon activation by an agonist like TUG-891 or omega-3 fatty acids, it stimulates downstream signaling pathways.[6][8] A key anti-inflammatory mechanism involves the recruitment of β-arrestin-2, which leads to the inhibition of TAK1 and subsequently suppresses TLR and TNF-α inflammatory signaling.[8][10]
Q2: In which primary cells can I study GPR120/FFA4 activation?
A2: GPR120 is highly expressed in pro-inflammatory macrophages, adipocytes, enteroendocrine L-cells, and taste bud cells.[8][10] Its activation in these cells can stimulate GLP-1 secretion, enhance glucose uptake, and produce potent anti-inflammatory effects.[7]
Q3: What is a good starting concentration for a GPR120 agonist like TUG-891?
A3: TUG-891 shows potency in the nanomolar to low micromolar range. A dose-response study from 10 nM to 30 µM would be appropriate to determine the optimal concentration for your specific primary cell type and assay.
Q4: My primary cells are not responding to the GPR120 agonist. What should I check?
A4:
-
Receptor Expression: Verify GPR120/FFA4 expression in your primary cells. Expression can vary significantly between cell types and donors.
-
Cell Polarization (for Macrophages): GPR120 is highly expressed in pro-inflammatory (M1-like) macrophages.[10] Ensure your macrophage culture conditions promote the desired phenotype.
-
Agonist Specificity: While TUG-891 is highly selective for human GPR120 over human GPR40, it can act as a dual agonist in rodent tissues.[11] Be mindful of this if using murine primary cells.
-
Downstream Pathway: GPR120 can signal through multiple pathways (Gq/11, β-arrestin).[11] If you are only measuring one readout (e.g., calcium), you might miss other signaling events. Consider assays for β-arrestin recruitment or ERK phosphorylation.[7]
Q5: The anti-inflammatory effect I'm measuring is weak or inconsistent. How can I improve my experiment?
A5:
-
Pre-incubation Time: Allow sufficient pre-incubation time with the GPR120 agonist before applying the inflammatory stimulus (e.g., LPS). This allows time for the β-arrestin-2-mediated inhibitory pathway to become engaged.
-
Inflammatory Stimulus: Titrate the concentration of your inflammatory stimulus (e.g., LPS for TLR4 activation). A very strong stimulus might overwhelm the anti-inflammatory effect of GPR120 activation.
-
Readout Selection: Measure multiple inflammatory markers, such as the secretion of cytokines like TNF-α and IL-6, and the phosphorylation of key inflammatory proteins like NF-κB.
Quantitative Data for GPR120/FFA4 Agonist (TUG-891)
| Parameter | Value | Species | Assay Type | Reference |
| Selectivity | >1000-fold | Human | β-arrestin 2 Assay (vs. FFA1/GPR40) | [11] |
| Activity | Potent Agonist | Human & Murine | Calcium, β-arrestin, pERK | [7] |
Experimental Protocol: Optimizing TUG-891 for Anti-Inflammatory Effects in Primary Macrophages
-
Isolation and Culture of Macrophages: Isolate primary monocytes from peripheral blood (PBMCs) and differentiate them into macrophages using M-CSF.
-
Dose-Response and Viability:
-
Plate the macrophages and allow them to adhere.
-
Treat the cells with a concentration range of TUG-891 (e.g., 10 nM to 30 µM) and a vehicle control for 24 hours.
-
Assess cell viability using an MTT assay to identify the non-toxic concentration range.
-
-
Anti-Inflammatory Functional Assay:
-
Pre-incubate macrophages with various non-toxic concentrations of TUG-891 for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Include controls: untreated cells, cells treated with vehicle + LPS, and cells treated with TUG-891 alone.
-
Collect the cell culture supernatant.
-
-
Data Analysis (ELISA):
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.
-
Plot the TUG-891 concentration against the percent inhibition of TNF-α secretion (compared to the LPS-only control).
-
Determine the IC50 value, which is the optimal concentration to inhibit the inflammatory response by 50%.
-
Signaling Pathway and Workflow Diagrams
Caption: GPR120/FFA4 signaling pathways activated by an agonist.
Caption: General workflow for optimizing agonist concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SID 381118817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 11. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
TUG-1375 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TUG-1375 in long-term cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids.[1] Upon activation by this compound, FFA2 can signal through two primary pathways:
-
Gαi/o pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq/11 pathway: This pathway activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3]
Q2: What is the reported stability of this compound?
A2: this compound has been reported to have high chemical, microsomal, and hepatocyte stability.[1] This intrinsic stability suggests a good profile for in vitro and in vivo studies. However, its stability in a complex biological environment like cell culture medium over extended periods has not been extensively documented in publicly available literature. Factors in the cell culture medium, such as enzymes in serum, pH changes, and interaction with media components, can affect the stability of any small molecule.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[5][6]
-
Reconstitution: Dissolve the lyophilized powder in DMSO to a concentration of 10 mM or higher. Ensure the compound is fully dissolved; gentle warming (to 37°C) and vortexing can aid dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. When stored properly, stock solutions in DMSO are generally stable for several months.[6]
Q4: What is the recommended working concentration of this compound in cell culture?
A4: The optimal working concentration of this compound will depend on the specific cell type and the assay being performed. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cellular model and endpoint. The reported pEC50 of this compound in a cAMP assay is 7.11, which corresponds to an EC50 in the low nanomolar range.[7]
Troubleshooting Guide for Long-Term Cell Culture
Issue 1: Diminished or inconsistent biological effect of this compound over time.
This could be due to the degradation or depletion of the compound in the cell culture medium.
-
Possible Cause 1: Compound Instability in Media.
-
Troubleshooting Step: Assess the stability of this compound in your specific cell culture medium. A detailed protocol for this is provided below.
-
-
Possible Cause 2: Cellular Metabolism.
-
Troubleshooting Step: Increase the frequency of media changes with fresh this compound to maintain a more constant concentration.
-
-
Possible Cause 3: Adsorption to Plastics.
-
Troubleshooting Step: Consider using low-adsorption plasticware for your experiments.
-
Issue 2: Observed cellular toxicity or off-target effects.
-
Possible Cause 1: High concentration of this compound.
-
Troubleshooting Step: Perform a dose-response curve to identify the optimal, non-toxic concentration range for your specific cell line.
-
-
Possible Cause 2: High concentration of DMSO.
-
Troubleshooting Step: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[6] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Issue 3: No observable effect of this compound.
-
Possible Cause 1: Low or no expression of FFA2 in the cell line.
-
Troubleshooting Step: Verify the expression of FFA2 in your cell line at the mRNA (RT-qPCR) and/or protein level (Western blot, flow cytometry).
-
-
Possible Cause 2: Incorrect assay endpoint.
-
Troubleshooting Step: Ensure your assay is designed to measure a downstream event of FFA2 activation, such as changes in intracellular cAMP or calcium levels.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol allows you to determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Your complete cell culture medium (including serum and other supplements)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Media: Prepare your complete cell culture medium.
-
Spiking the Compound: Add this compound from a concentrated stock to the medium to achieve the desired final working concentration. Also, prepare a control sample of this compound in PBS at the same concentration.
-
Incubation: Incubate the this compound-containing medium and the PBS control at 37°C in a cell culture incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method.
-
Data Analysis: Plot the concentration of this compound against time to determine its stability profile.
Protocol 2: Long-Term Cell Treatment with this compound
This protocol provides a general framework for long-term experiments.
Methodology:
-
Cell Seeding: Plate your cells at an appropriate density to avoid overconfluence during the experiment.
-
Compound Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Media Change and Treatment: For long-term treatments, it is crucial to replenish the compound regularly. Change the cell culture medium with freshly prepared this compound-containing medium every 24-48 hours, depending on the stability data obtained from Protocol 1 and the metabolic rate of your cells.
-
Controls: Always include a vehicle control (cells treated with the same concentration of DMSO in the medium) and a negative control (untreated cells).
-
Monitoring: Monitor the cells regularly for changes in morphology, viability, and the desired biological endpoint.
Data Presentation
Table 1: Stability of this compound in Different Conditions (Hypothetical Data)
| Time (hours) | Concentration in PBS (µM) | Concentration in Complete Medium (µM) | Percent Degradation in Medium |
| 0 | 10.0 | 10.0 | 0% |
| 6 | 9.9 | 9.5 | 5% |
| 12 | 9.9 | 8.8 | 12% |
| 24 | 9.8 | 7.5 | 25% |
| 48 | 9.7 | 5.2 | 48% |
| 72 | 9.6 | 3.1 | 69% |
Visualizations
Caption: this compound signaling pathway via FFA2/GPR43 activation.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. captivatebio.com [captivatebio.com]
- 7. medchemexpress.com [medchemexpress.com]
Potential TUG-1375 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of TUG-1375, a potent and selective agonist for the free fatty acid receptor 2 (FFA2/GPR43). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic agonist for the free fatty acid receptor 2 (FFA2), also known as GPR43. It was developed as a pharmacological tool to study the function of the FFA2 receptor both in vitro and in vivo.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[2]
Q2: What is the reported selectivity profile of this compound?
This compound has been reported to be selective for FFA2. In a focused panel of related receptors, it was found to be inactive on the free fatty acid receptors FFA3 and FFA4, as well as on peroxisome proliferator-activated receptors (PPARα, PPARγ, PPARδ) and liver X receptors (LXRα, LXRβ).[3]
Q3: Are there any known off-target effects of this compound, particularly at high concentrations?
Currently, there is no publicly available data from broad selectivity screening panels (e.g., CEREP or similar) for this compound. Therefore, its activity against a wider range of receptors, ion channels, and enzymes at high concentrations has not been systematically characterized in the public domain. While developed as a selective tool, the potential for off-target effects at high concentrations cannot be entirely excluded without comprehensive screening. Researchers should exercise caution and employ appropriate controls when using this compound at concentrations significantly exceeding its reported potency for FFA2.
Q4: What are the known on-target effects of this compound?
As an FFA2 agonist, this compound has been shown to elicit downstream signaling events consistent with FFA2 activation. FFA2 is known to couple to both Gαi/o and Gαq/11 G proteins. Activation of Gαi/o leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of Gαq/11 stimulates phospholipase C, leading to an increase in intracellular calcium. This compound has been demonstrated to be potent in a cAMP assay and to induce human neutrophil mobilization and inhibit lipolysis in murine adipocytes.[1][2]
Troubleshooting Guide
This guide is designed to help researchers identify and troubleshoot potential off-target effects when using this compound at high concentrations.
Issue: I am observing an unexpected or inconsistent cellular response at high concentrations of this compound.
High concentrations of any small molecule can potentially lead to off-target effects or non-specific interactions. The following steps can help you to investigate if the observed effect is mediated by FFA2 or is a potential off-target effect.
Step 1: Confirm On-Target Engagement
-
Dose-Response Curve: Generate a full dose-response curve for your observed effect. If the effect is on-target, the potency (EC50) should be in a similar range to the reported potency of this compound for FFA2 (pEC50 of 7.11 in a cAMP assay).[3] An effect that only occurs at much higher concentrations (e.g., high micromolar range) may suggest an off-target interaction.
-
Use of an Antagonist: If a selective FFA2 antagonist is available, test whether it can block the effect of this compound. An on-target effect should be competitively antagonized.
-
Control Cells: Use a cell line that does not express FFA2. If the effect of this compound is still observed in these cells, it is likely an off-target effect.
Step 2: Characterize the Signaling Pathway
-
G Protein Dependence: Use specific inhibitors of G protein signaling to determine which pathway is involved. For example, pertussis toxin (PTX) can be used to inhibit Gαi/o signaling. If the observed effect is insensitive to PTX, it might be mediated by Gαq/11 or be an off-target effect.
-
Downstream Second Messengers: Measure known downstream second messengers of FFA2 signaling, such as cAMP and intracellular calcium. This can help confirm that the observed cellular response is a consequence of the expected signaling cascade.
Step 3: Rule out Non-Specific Effects
-
Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control. An inactive analog should not produce the same effect, helping to rule out effects due to the chemical scaffold itself.
-
Orthogonal Agonists: Use other known FFA2 agonists with different chemical structures. If these agonists reproduce the effect with potencies corresponding to their FFA2 activity, it strengthens the evidence for an on-target effect.
Quantitative Data Summary
| Compound | Target | Assay | Potency (pEC50/pKi) | Reference |
| This compound | Human FFA2 | cAMP | pEC50 = 7.11 | [3] |
| This compound | Human FFA2 | Binding | pKi = 6.69 | [4] |
| This compound | Murine FFA2 | cAMP | pEC50 = 6.44 ± 0.13 | [3] |
Table 1: Reported Potency of this compound for FFA2.
| Target | Activity |
| FFA3 | Inactive |
| FFA4 | Inactive |
| PPARα | Inactive |
| PPARγ | Inactive |
| PPARδ | Inactive |
| LXRα | Inactive |
| LXRβ | Inactive |
Table 2: Reported Selectivity Profile of this compound. [3]
Key Experimental Protocols
1. cAMP Measurement Assay
This protocol is a general guideline for measuring the inhibition of cAMP production following FFA2 activation by this compound.
-
Cell Culture: Culture HEK293 cells stably expressing human FFA2 in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with forskolin (B1673556) (e.g., 5 µM) to induce cAMP production. Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
2. Neutrophil Mobilization Assay
This protocol provides a general method for assessing the effect of this compound on neutrophil migration.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chemotaxis Assay:
-
Use a chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane).
-
Add a known chemoattractant (e.g., IL-8) to the lower chamber.
-
Place the isolated neutrophils in the upper chamber in the presence of varying concentrations of this compound or vehicle control.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber by cell counting, flow cytometry, or a colorimetric assay.
-
-
Data Analysis: Compare the number of migrated cells in the this compound treated wells to the vehicle control.
Visualizations
Caption: FFA2 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
Caption: Troubleshooting Logic for this compound Off-Target Effects.
References
TUG-1375 Cytotoxicity Assessment: Technical Support Center
Welcome to the technical support center for in vitro cytotoxicity assessment of TUG-1375. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental challenges, and offer standardized protocols for evaluating the cytotoxic potential of this compound.
Section 1: this compound Profile and Mechanism of Action
This section provides fundamental information about this compound, its intended biological target, and its known signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids.[3] this compound was developed as a pharmacological tool to study the function of FFA2 in vitro and in vivo.[2] Its primary role involves the regulation of metabolism, inflammatory responses, and appetite.[3][4]
Q2: Is this compound expected to be cytotoxic? A2: The existing literature does not characterize this compound as a cytotoxic agent. It is designed to be a selective agonist to activate a specific signaling pathway.[2] Cytotoxicity is not its intended effect; however, off-target effects or cell-type-specific responses at high concentrations could potentially lead to reduced cell viability. Therefore, assessing its cytotoxic profile is a critical step in its experimental characterization.
Q3: What signaling pathways are activated by this compound? A3: Upon binding to the FFA2 receptor, this compound can activate multiple G-protein signaling cascades, primarily through Gαi/o and Gαq. This activation can lead to the inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and activation of the ERK1/2 pathway. These pathways are involved in various cellular responses, including neutrophil chemotaxis and metabolic regulation.[5]
Key Properties of this compound
The following table summarizes the known quantitative parameters of this compound activity.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 6.69 | Human | Radioligand Binding | [1] |
| pEC50 | 7.11 | Human | cAMP Inhibition | [1] |
| pEC50 | 6.44 | Murine | cAMP Inhibition | [1] |
This compound/FFA2 Signaling Pathway
Caption: this compound activates the FFA2 receptor, initiating multiple downstream signaling cascades.
Section 2: Troubleshooting In Vitro Cytotoxicity Assays
This section addresses common issues encountered during cytotoxicity experiments.
Q1: Why am I observing high variability between replicate wells? A1: High variability can originate from several sources:
-
Uneven Cell Seeding: Ensure you have a homogeneous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent cells from settling.[6]
-
Pipetting Errors: Use properly calibrated pipettes and maintain a consistent technique. For high-throughput experiments, a multichannel pipette can improve consistency.[6]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which alters media and compound concentrations. To minimize this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[6]
-
Incomplete Reagent Solubilization: In assays like the MTT, ensure the formazan (B1609692) crystals are completely dissolved by thorough pipetting or using an orbital shaker before reading the plate.[6]
Q2: My negative control (untreated cells) shows low viability. What could be the cause? A2: This suggests a problem with your cell culture or the basic assay setup:
-
Cell Health: Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase. Over-confluent or unhealthy cells can lead to spurious results.[6]
-
Contamination: Check for microbial contamination (e.g., bacteria, fungi, or mycoplasma), which can rapidly kill cells or interfere with assay reagents.
-
Reagent Cytotoxicity: The assay reagents themselves can be toxic to certain cell lines, especially with prolonged exposure.[7] It is advisable to test different reagent concentrations and incubation times to find optimal conditions.[7]
Q3: this compound is not dissolving well in the culture medium. How can I improve its solubility? A3: Poor solubility is a common challenge. This compound is typically dissolved in a solvent like DMSO to create a stock solution.[1]
-
Use of Solvents: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and non-toxic to your cells. Always include a "vehicle control" with the highest concentration of the solvent used in your experiment.[8]
-
Sonication or Vortexing: Gently sonicating or vortexing the stock solution can help with dissolution.[8]
-
Filtration: After attempting to dissolve the compound, you can filter the solution to remove particulates, but be aware this may also remove undissolved active compounds.[8]
Q4: My colorimetric assay (e.g., MTT, XTT) readings seem inconsistent or artificially high. How can I resolve this? A4: This can be due to interference from the test compound itself.
-
Compound Interference Control: Set up parallel wells containing the same concentrations of this compound in cell-free media. Incubate these wells under the same conditions and subtract their absorbance readings from your experimental wells to correct for any intrinsic color of the compound.[8]
-
Microscopic Inspection: Visually inspect the wells under a microscope. Precipitation of the compound can scatter light and lead to artificially high absorbance readings.[8]
-
Switch to a Different Assay: If interference is significant, consider a non-colorimetric endpoint. ATP-based luminescence assays (e.g., CellTiter-Glo) or fluorescence-based assays are generally less susceptible to color interference.[8]
Section 3: Experimental Protocols and Data Presentation
This section provides a general workflow and detailed protocols for key experiments.
General Experimental Workflow
Caption: A standard workflow for in vitro cytotoxicity and cell viability assessment.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic reduction of tetrazolium salt (MTT) to a colored formazan product by mitochondrial dehydrogenases.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.[6]
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the highest concentration of the solvent used (e.g., DMSO).
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]
-
Measurement: Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Correct for background by subtracting the average absorbance of the blank controls.
-
Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol identifies early-stage apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane.
Materials:
-
Annexin V conjugated to a fluorophore (e.g., FITC, APC)
-
A dead cell stain (e.g., Propidium Iodide (PI) or 7-AAD)
-
Annexin V Binding Buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with this compound in a suitable culture plate (e.g., 6-well or 12-well) for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice by resuspending the pellet in cold PBS, centrifuging, and discarding the supernatant.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of fluorescent Annexin V and 5 µL of the dead cell stain (e.g., PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample. Analyze the cells immediately by flow cytometry.
-
Viable Cells: Annexin V negative / PI negative.
-
Early Apoptotic Cells: Annexin V positive / PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.
-
Data Presentation: Summarizing Cytotoxicity Data
Quantitative results from cytotoxicity assays should be summarized clearly. The half-maximal inhibitory concentration (IC50) is a key metric.
Table Template for IC50 Values (µM)
| Cell Line | Assay Type | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| e.g., HEK293-FFA2 | MTT | Enter Value | Enter Value | Enter Value |
| e.g., HEK293-FFA2 | LDH Release | Enter Value | Enter Value | Enter Value |
| e.g., Neutrophils | Annexin V | Enter Value | Enter Value | Enter Value |
| e.g., Control Cell Line | MTT | Enter Value | Enter Value | Enter Value |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SID 381118817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Improving signal-to-noise ratio in TUG-1375 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TUG-1375, a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43).[1][2] FFA2 is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[3][4] this compound mimics the action of these endogenous ligands, activating downstream signaling pathways.
Q2: What are the common in vitro assays used to characterize this compound activity?
A2: The activity of this compound is typically characterized using a variety of functional cell-based assays, including:
-
cAMP Inhibition Assays: To measure the inhibition of cyclic adenosine (B11128) monophosphate production.[1]
-
Calcium Mobilization Assays: To detect increases in intracellular calcium levels upon receptor activation.
-
β-Arrestin Recruitment Assays: To monitor the interaction of β-arrestin with the activated receptor.
-
Neutrophil Chemotaxis Assays: To assess the directed migration of neutrophils in response to the agonist.[1]
Q3: What are the known signaling pathways activated by this compound through FFA2?
A3: FFA2, upon activation by agonists like this compound, can couple to different G proteins, primarily Gαi/o and Gαq/11. This leads to the initiation of various downstream signaling cascades. The Gαi/o pathway activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gαq/11 pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration. Additionally, FFA2 activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G-protein independent signaling.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound assays, focusing on improving the signal-to-noise ratio.
Issue 1: High Background Signal
A high background signal can mask the specific response to this compound, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Cellular Autofluorescence | - Analyze unstained cells by flow cytometry or microscopy to determine the level of intrinsic fluorescence. - If possible, switch to a detection wavelength where autofluorescence is minimal. |
| Non-specific Antibody Binding (for immunoassays) | - Increase the concentration and/or duration of the blocking step. - Titrate the primary and secondary antibody concentrations to find the optimal dilution with the lowest background. - Include an isotype control to assess non-specific binding of the secondary antibody. |
| Reagent Contamination | - Prepare fresh buffers and solutions. - Ensure that all reagents are free of microbial contamination. |
| Sub-optimal Assay Conditions | - Optimize cell seeding density; too many cells can lead to high background. - Reduce the incubation time with detection reagents if the signal develops too quickly. |
| High Basal Receptor Activity | - In some cell systems, FFA2 may exhibit constitutive activity. If possible, use a cell line with lower basal activity. - Consider using an inverse agonist to determine the true baseline. |
Issue 2: Weak or No Signal
A weak or absent signal upon this compound stimulation can make it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Confirm FFA2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - If using a transient transfection system, optimize transfection efficiency. - Consider using a cell line with higher endogenous or stably overexpressed FFA2. |
| Incorrect this compound Concentration | - Verify the calculated dilutions of your this compound stock solution. - Perform a wide dose-response curve to ensure you are testing within the active concentration range. |
| Degraded this compound | - Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). - Prepare fresh dilutions from a new stock vial if degradation is suspected. |
| Sub-optimal Assay Conditions | - Optimize cell seeding density; too few cells can result in a weak signal. - Optimize incubation times for agonist stimulation and detection steps. - Ensure the assay buffer conditions (pH, ion concentrations) are optimal for receptor function. |
| Cell Health | - Ensure cells are healthy and in the logarithmic growth phase. - Check for signs of stress or death, which can impair cellular responses. |
| Assay Detection Sensitivity | - Use a more sensitive detection reagent or a system with better signal amplification. - For fluorescence-based assays, ensure the correct filter sets are being used. |
Quantitative Data Summary
The potency of this compound can vary depending on the assay format and the cell system used. The following table summarizes reported potency values for this compound in various in vitro assays.
| Assay Type | Parameter | Reported Value | Cell Line | Reference |
| cAMP Inhibition | pEC50 | 7.11 | CHO cells expressing human FFA2 | [2] |
| cAMP Inhibition | pEC50 | 6.44 ± 0.13 | Cells expressing murine FFA2 | [2] |
| Binding Affinity | pKi | 6.69 | Not specified | [2] |
| β-Arrestin Recruitment | pEC50 | 6.1 | Not specified | |
| Neutrophil Mobilization | - | Confirmed activity | Human neutrophils | [1] |
| Lipolysis Inhibition | - | Confirmed activity | Murine adipocytes | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize this compound activity.
Protocol 1: cAMP Inhibition Assay
This protocol outlines the steps for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing FFA2.
Materials:
-
FFA2-expressing cells (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
Forskolin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Cell Seeding: Seed FFA2-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a dose-response curve.
-
Agonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically the EC80 concentration) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to this compound.
Materials:
-
FFA2-expressing cells
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed FFA2-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to form a confluent monolayer overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C, protected from light.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Injection: Inject the this compound dilutions into the wells while continuously measuring the fluorescence.
-
Response Reading: Continue to measure the fluorescence for 1-3 minutes to capture the peak response.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50.
Protocol 3: β-Arrestin Recruitment Assay
This protocol details the steps to measure the recruitment of β-arrestin to the activated FFA2 receptor.
Materials:
-
Cells engineered to co-express a tagged FFA2 receptor and a tagged β-arrestin (e.g., using PathHunter® technology)
-
Cell culture medium
-
White, opaque 96-well plates
-
This compound
-
Assay buffer
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered cells into a white, opaque 96-well plate and culture overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol.
-
Readout: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the pEC50.
Protocol 4: Neutrophil Chemotaxis Assay
This protocol describes how to assess the chemotactic response of primary human neutrophils to this compound.
References
- 1. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
TUG-1375 Technical Support Center: Navigating Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TUG-1375, a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to help address and mitigate variability in experimental replicates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1] FFA2 is a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate. This compound mimics the action of these endogenous ligands, activating downstream signaling pathways.
Q2: What are the key signaling pathways activated by this compound?
A2: this compound, through FFA2 activation, couples to at least two major G protein signaling pathways:
-
Gαi/o pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
-
Gαq/11 pathway: This pathway activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2]
-
β-arrestin recruitment: Like many GPCRs, FFA2 activation by this compound can also lead to the recruitment of β-arrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[3][4]
Q3: Is this compound selective for FFA2?
A3: Yes, this compound is reported to be highly selective for FFA2 over other related free fatty acid receptors such as FFA1 (GPR40) and FFA3 (GPR41). This selectivity is a key advantage for specifically probing the function of FFA2.
Q4: How should I dissolve and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, a common vehicle formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure complete dissolution and to prepare fresh dilutions for each experiment to minimize variability arising from compound precipitation or degradation. Stock solutions in DMSO should be stored at -20°C or -80°C.
Troubleshooting Guide: Addressing Experimental Variability
Variability in experimental replicates is a common challenge. Below are potential sources of variability when working with this compound and corresponding troubleshooting suggestions.
| Observed Issue | Potential Cause | Troubleshooting Suggestions |
| High variability in dose-response curves between replicates. | Inconsistent this compound concentration: Issues with solubility, adsorption to plastics, or improper serial dilutions. | - Ensure complete dissolution of this compound in high-quality, anhydrous DMSO for stock solutions.- Prepare fresh dilutions from the stock for each experiment.- Use low-adhesion polypropylene (B1209903) tubes and pipette tips.- Vortex dilutions thoroughly between steps. |
| Cell-based factors: Variation in cell number, passage number, or cell health. | - Use a consistent cell seeding density and allow cells to adhere and recover uniformly.- Use cells within a defined, low passage number range.- Regularly check for mycoplasma contamination.- Ensure high cell viability (>95%) before starting the experiment. | |
| Lower than expected potency (right-shifted EC50). | This compound degradation: Instability of the compound in aqueous solutions or repeated freeze-thaw cycles of the stock. | - Prepare fresh dilutions from a recently thawed aliquot of the stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the DMSO stock; aliquot into single-use volumes. |
| Receptor desensitization: Prolonged exposure to the agonist leading to reduced receptor responsiveness. | - Optimize the incubation time with this compound. For kinetic assays, measure the response at multiple time points to identify the optimal window.[5] | |
| Inconsistent or no response to this compound. | Low FFA2 expression: The cell line used may not endogenously express FFA2 or may have lost expression over passages. | - Verify FFA2 expression levels using RT-qPCR or Western blot.- Consider using a cell line stably overexpressing FFA2. |
| Assay-specific issues: Sub-optimal assay conditions (e.g., buffer composition, temperature). | - Refer to the detailed experimental protocols below and ensure all reagents and conditions are optimized for your specific assay format. | |
| High background signal. | Non-specific binding or off-target effects. | - While this compound is selective, at very high concentrations, off-target effects can occur. Ensure you are working within a relevant concentration range based on its known potency.- Include appropriate vehicle controls in all experiments. |
Quantitative Data Summary
The following table summarizes the reported pharmacological parameters for this compound across different assays. Note that values can vary depending on the specific cell line, receptor species (human vs. mouse), and assay conditions.
| Parameter | Species | Assay Type | Reported Value | Reference |
| pKi | Human | Radioligand Binding | 6.69 | [6] |
| pEC50 | Human | cAMP Inhibition | 7.11 | [3][6] |
| pEC50 | Mouse | cAMP Inhibition | 6.44 ± 0.13 | [6] |
| pEC50 | Human | β-arrestin-2 Recruitment (BRET) | 6.1 | [3] |
Experimental Protocols
cAMP Inhibition Assay (HTRF-based)
This protocol is a general guideline for measuring this compound-mediated inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing human FFA2.
Materials:
-
HEK293 cells stably expressing human FFA2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hFFA2 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of forskolin in DMSO and dilute it in assay buffer to the desired final concentration (typically 1-10 µM, which should be optimized to give a robust cAMP signal).
-
Agonist Treatment: Aspirate the cell culture medium and add the this compound dilutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Forskolin Stimulation: Add the forskolin solution to all wells (except for the basal control) and incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the HTRF kit. This typically involves adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) and incubating for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the data as a dose-response curve to determine the EC50 of this compound.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This protocol describes a general method for assessing this compound-induced β-arrestin 2 recruitment using a commercially available assay system (e.g., PathHunter from DiscoveRx).
Materials:
-
U2OS or CHO-K1 cells stably co-expressing FFA2 fused to a ProLink tag and β-arrestin 2 fused to an Enzyme Acceptor tag.
-
Cell culture medium
-
This compound
-
Assay buffer
-
Detection reagents from the assay kit
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the engineered cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Agonist Treatment: Add the this compound dilutions to the wells and incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader. Plot the data as a dose-response curve to determine the EC50 for β-arrestin recruitment.[7]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general framework for measuring the chemotactic response of primary human neutrophils to this compound.
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with 3-5 µm pore size polycarbonate membrane)
-
Detection reagent (e.g., Calcein-AM or a cell viability reagent)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Assay Setup: Add different concentrations of this compound to the lower wells of the Boyden chamber. Add a suspension of neutrophils (typically 1-2 x 10^6 cells/mL) to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a fluorescent dye like Calcein-AM.
-
Data Acquisition: Quantify the migrated cells by reading the fluorescence on a plate reader. Alternatively, cells that have migrated into the lower chamber can be quantified.[8]
Visualizations
FFA2 Signaling Pathways
Caption: FFA2 signaling pathways activated by this compound.
General Experimental Workflow for a this compound Dose-Response Study
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
TUG-1375 Technical Support Center: Troubleshooting Non-Specific Binding and Experimental Design
Welcome to the technical support center for TUG-1375, a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in their experiments and address potential concerns regarding non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. It was developed as a pharmacological tool for studying the function of FFA2 both in vitro and in vivo.[1]
Q2: How selective is this compound? Am I likely to see off-target effects?
This compound demonstrates high selectivity for FFA2. Studies have shown it to be inactive on a panel of related receptors, including FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα, and LXRβ. This high selectivity minimizes the likelihood of off-target effects in your experiments.
Q3: I am seeing unexpected results in my experiment. Could this be due to non-specific binding of this compound?
While this compound is highly selective, unexpected results can arise from various factors. Before attributing them to non-specific binding, consider other possibilities such as incorrect compound concentration, issues with cell health, or problems with the assay itself. This guide provides detailed troubleshooting steps for common assays.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is a solid that can be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the solid powder at -20°C.
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species | Assay Type |
| pKi | 6.69 | Human | Radioligand Binding |
| pEC50 | 7.11 | Human | cAMP Assay |
| pEC50 | 6.44 ± 0.13 | Murine | cAMP Assay |
Experimental Workflow for Assessing this compound Activity and Specificity
The following diagram outlines a general workflow for characterizing the effects of this compound and ruling out non-specific binding.
Caption: A logical workflow for confirming this compound's on-target activity and specificity.
Troubleshooting Guides
Assay 1: cAMP Accumulation Assay
This assay is commonly used to measure the activation of Gi-coupled receptors like FFA2. Agonist binding leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture: Plate CHO cells stably expressing human FFA2 (or another suitable cell line) in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium and add a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells except the negative control, followed immediately by the addition of different concentrations of this compound or control compounds.
-
Incubate for 15-30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| No response or weak signal | 1. Low receptor expression in cells. 2. Inactive this compound. 3. Suboptimal forskolin concentration. | 1. Verify receptor expression via qPCR or Western blot. 2. Use a fresh stock of this compound. 3. Perform a forskolin dose-response curve to find the optimal concentration. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate. |
| Unexpected increase in cAMP | 1. This compound is acting on a Gs-coupled receptor. 2. Off-target effects at high concentrations. | 1. This is highly unlikely given the known pharmacology of this compound. Confirm by testing on parental cells lacking FFA2. 2. Lower the concentration range of this compound. |
Assay 2: Inhibition of Lipolysis in Adipocytes
FFA2 activation in adipocytes leads to the inhibition of hormone-sensitive lipase, resulting in reduced release of glycerol (B35011) and free fatty acids.
Detailed Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.
-
Compound Preparation: Prepare dilutions of this compound in a suitable assay buffer.
-
Lipolysis Assay:
-
Wash the mature adipocytes with a serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound for 30 minutes.
-
Stimulate lipolysis by adding a β-adrenergic agonist like isoproterenol.
-
Incubate for 1-2 hours.
-
Collect the supernatant and measure the glycerol or free fatty acid concentration using a commercial kit.
-
-
Data Analysis: Plot the glycerol/FFA concentration against the log concentration of this compound to determine the IC50.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| No inhibition of lipolysis | 1. Incomplete differentiation of adipocytes. 2. Insufficient stimulation of lipolysis. 3. This compound degradation. | 1. Confirm differentiation by observing lipid droplet formation (e.g., Oil Red O staining). 2. Increase the concentration of the stimulating agent (e.g., isoproterenol). 3. Prepare fresh this compound solutions. |
| High basal lipolysis | 1. Stressed cells. 2. Contamination of cell culture. | 1. Handle cells gently and ensure optimal culture conditions. 2. Check for microbial contamination. |
| Results inconsistent with cAMP assay | 1. Different signaling pathways involved. 2. Species-specific differences in FFA2 pharmacology. | 1. FFA2 can couple to both Gi and Gq; the downstream effects can be complex. 2. Ensure the cell line and this compound are from compatible species or validate cross-reactivity. |
Signaling Pathway of this compound at the FFA2 Receptor
The following diagram illustrates the primary signaling pathways activated by this compound upon binding to FFA2.
References
TUG-1375 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential insolubility issues with TUG-1375, a potent agonist of the free fatty acid receptor 2 (FFA2/GPR43).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound, while described as having high solubility, may require specific dissolution methods to achieve desired concentrations in aqueous solutions.[1][2] Direct dissolution in aqueous buffers can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[3][4] This stock solution can then be diluted into your aqueous experimental buffer. For in vivo studies, co-solvent systems are often necessary to maintain solubility.[3][4]
Q2: What are the recommended solvents for creating a this compound stock solution?
A2: For in vitro experiments, high-purity, anhydrous DMSO is the recommended solvent for creating a stock solution.[3][5] For in vivo experiments, a stock solution in DMSO is typically prepared first, which is then further diluted in a vehicle containing co-solvents like PEG300, Tween-80, or SBE-β-CD in saline or corn oil.[3]
Q3: I observed precipitation after diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with poorly soluble compounds.[5] To mitigate this, try the following strategies:
-
Reduce the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion.[5] It is crucial to add the DMSO stock to the buffer and not the other way around.[5]
-
Use a lower percentage of DMSO in the final solution: While some DMSO is necessary to maintain solubility, high concentrations can be toxic to cells. Aim for the lowest effective concentration of DMSO in your final working solution.
-
Gentle warming: Gently warming the aqueous buffer to 37°C before and during the addition of the DMSO stock can help improve solubility. However, be cautious as prolonged heating can degrade the compound.[5]
-
Sonication: Brief sonication in a water bath can help to break up any precipitate and aid in dissolution.[5]
-
pH adjustment: If your experimental buffer allows, adjusting the pH might improve the solubility of this compound, as it has ionizable groups.[5]
Q4: What are suitable vehicle formulations for in vivo studies with this compound?
A4: Several vehicle formulations have been described to achieve a clear solution of this compound for in vivo administration.[3][4] The choice of vehicle will depend on the specific experimental animal and administration route. Here are some examples:
-
DMSO/PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
DMSO/Corn oil: A solution of 10% DMSO in 90% Corn oil.[3]
-
DMSO/SBE-β-CD in Saline: A solution of 10% DMSO in 90% of a 20% SBE-β-CD solution in saline.[3]
It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[4]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in different solvent systems, which is crucial for preparing appropriate formulations for your experiments.
| Solvent System | Reported Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (5.08 mM) | [4] |
| 10% DMSO, 90% Corn oil | ≥ 2.25 mg/mL | [3] |
| 10% DMSO, 90% of 20% SBE-β-CD in Saline | ≥ 2.25 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (443.55 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 22.5 mg/mL).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[3]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Prepare Intermediate Dilutions (if necessary): From your concentrated DMSO stock solution, you can prepare intermediate dilutions in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[5]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[5]
Visualizations
This compound Insolubility Troubleshooting Workflow
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to FFA2 Agonists: TUG-1375 and 4-CMTB
For Researchers, Scientists, and Drug Development Professionals
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. Activation of FFA2 by short-chain fatty acids (SCFAs), products of gut microbiota fermentation, is known to modulate immune responses and metabolic homeostasis. This has spurred the development of synthetic agonists with improved pharmacological properties. This guide provides a detailed comparison of two prominent FFA2 agonists, TUG-1375 and 4-CMTB, focusing on their performance based on experimental data.
Performance Comparison: this compound vs. 4-CMTB
This compound is a potent orthosteric agonist of FFA2, demonstrating high efficacy in activating downstream signaling pathways.[1][2] In contrast, 4-CMTB is characterized as an ago-allosteric modulator, meaning it can act as a direct agonist while also positively modulating the activity of orthosteric ligands like SCFAs.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the potency, efficacy, and binding affinity of this compound and 4-CMTB across various in vitro assays.
Table 1: Potency (pEC50) of this compound and 4-CMTB in Functional Assays
| Assay | This compound (pEC50) | 4-CMTB (pEC50) | Reference |
| cAMP Inhibition | 7.1 | ~6.0 | [1][2][5] |
| β-arrestin-2 Recruitment | 6.1 | Partial Agonist | [1][5] |
| Gαi3 Activation | High Potency | Modest Efficacy | [1] |
| Gαq Activation | High Potency | Modest Efficacy | [1] |
| pERK1/2 Activation | Not explicitly stated | More potent than acetate | [4] |
| Calcium Mobilization | Not explicitly stated | Higher potency and efficacy than propionate | [4] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
Table 2: Binding Affinity and Selectivity
| Parameter | This compound | 4-CMTB | Reference |
| Binding Affinity (pKi) | 6.7 | 5.53 - 6.22 | [1][5] |
| Selectivity | Selective for FFA2 over FFA3 | Selective for FFA2 over FFA3 | [3] |
| Pharmacokinetics | Favorable properties reported | Information not readily available | [2] |
Signaling Pathways and Experimental Insights
FFA2 activation initiates a cascade of intracellular events primarily through two main G protein pathways: Gαq/11 and Gαi/o.[6] this compound, as an orthosteric agonist, directly binds to the same site as endogenous SCFAs to trigger these pathways. 4-CMTB, with its ago-allosteric mechanism, binds to a different site on the receptor, inducing a conformational change that leads to receptor activation and/or enhancement of the effects of orthosteric agonists.[3][4]
FFA2 Signaling Pathway
Experimental Workflow for Agonist Characterization
The following diagram illustrates a typical workflow for characterizing FFA2 agonists like this compound and 4-CMTB.
Logical Relationship: Orthosteric vs. Ago-Allosteric Agonism
This diagram illustrates the distinct mechanisms of action of this compound and 4-CMTB at the FFA2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize FFA2 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, typically through the Gαq pathway.
-
Cell Culture: Plate cells stably expressing human FFA2 (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound, 4-CMTB).
-
Signal Detection: Use a fluorescent plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds to the wells and immediately measure the kinetic fluorescence response over a period of time.
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. Calculate the peak response and plot against the compound concentration to determine the EC50.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in many GPCR signaling pathways.
-
Cell Culture and Starvation: Plate FFA2-expressing cells and grow to confluence. Before the assay, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Treat the cells with various concentrations of the agonists for a specific time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Measure the level of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using methods like Western blotting or a cell-based ELISA kit (e.g., AlphaScreen SureFire).
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the agonist concentration to determine the EC50.
cAMP Inhibition Assay
This assay measures the inhibition of cyclic AMP (cAMP) production, which is mediated by the Gαi pathway.
-
Cell Culture: Plate FFA2-expressing cells in a suitable microplate.
-
Assay Preparation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound and Forskolin (B1673556) Addition: Add the test agonists at various concentrations, followed by the addition of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The agonist-induced inhibition of forskolin-stimulated cAMP levels is measured. Plot the percentage of inhibition against the agonist concentration to calculate the EC50.
β-Arrestin Recruitment Assay
This assay detects the translocation of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: Use a cell line engineered to express FFA2 fused to a reporter tag (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Cell Plating: Seed the cells in an appropriate microplate.
-
Compound Addition: Add the test compounds at various concentrations and incubate for a specified period (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal, which is generated upon the proximity of the two reporter fragments due to β-arrestin recruitment.
-
Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 for β-arrestin recruitment.
Conclusion
Both this compound and 4-CMTB are valuable tools for studying FFA2 biology and hold potential as therapeutic agents. This compound is a potent and efficacious orthosteric agonist, making it a suitable candidate for applications requiring robust and direct receptor activation. 4-CMTB, with its unique ago-allosteric profile, offers the potential for more nuanced modulation of FFA2 signaling, particularly in the context of endogenous SCFA levels. The choice between these agonists will depend on the specific research question and the desired pharmacological effect. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions in their study of FFA2.
References
- 1. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to TUG-1375 and GLPG0974 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TUG-1375 and GLPG0974, two key modulators of the Free Fatty Acid Receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43). This document summarizes their performance in key functional assays, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in experimental design and data interpretation.
Introduction to this compound and GLPG0974
This compound and GLPG0974 are small molecule compounds that target FFA2, a receptor activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596). FFA2 is implicated in a variety of physiological processes, including immune responses and metabolic regulation. The key distinction between these two compounds lies in their mechanism of action:
-
This compound is a potent agonist of FFA2. It mimics the action of endogenous SCFAs, activating the receptor and initiating downstream signaling cascades.
-
GLPG0974 is a potent antagonist of FFA2. It blocks the binding of agonists like SCFAs and this compound, thereby inhibiting receptor activation.[1][2]
This fundamental difference in their pharmacology dictates their opposing effects in functional assays.
Data Presentation: A Head-to-Head Look at Functional Activity
The following tables summarize the quantitative data for this compound and GLPG0974 in key in vitro functional assays. It is important to note that this data is compiled from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: In Vitro Potency at Human FFA2
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | cAMP Assay | pEC50 | 7.11 | [3] |
| Binding Assay | pKi | 6.69 | [3] | |
| GLPG0974 | Not Specified | IC50 | 9 nM | [1][2][4] |
Table 2: Effects on Neutrophil Function
| Compound | Assay | Effect | Observation | Reference |
| This compound | Neutrophil Mobilization | Agonist | Induces human neutrophil mobilization. | [5] |
| GLPG0974 | Acetate-induced Neutrophil Migration | Antagonist | Strongly inhibits acetate-induced neutrophil migration in vitro. | [4] |
| CD11b Activation | Antagonist | Inhibits the expression of the CD11b activation-specific epitope in a human whole blood assay.[4][6] | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups, the following diagrams are provided in Graphviz DOT language.
FFA2 Signaling Pathway
Activation of FFA2 by an agonist like this compound can initiate signaling through two primary G-protein pathways: Gαi/o and Gαq/11. The Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gαq/11 pathway activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. GLPG0974, as an antagonist, blocks these downstream effects.
Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber, or Transwell® assay, is a common method to evaluate the effect of compounds on neutrophil migration. Neutrophils are placed in the upper chamber, and the test compound (agonist or antagonist with a chemoattractant) is in the lower chamber, separated by a porous membrane. The number of cells that migrate to the lower chamber is then quantified.
Experimental Workflow: cAMP Assay
cAMP assays are used to determine the effect of a compound on the Gαi/o signaling pathway. In a typical competitive immunoassay, cells are treated with the compound, and the resulting change in intracellular cAMP levels is measured. For an FFA2 agonist like this compound, a decrease in forskolin-stimulated cAMP is expected. For an antagonist like GLPG0974, the inhibition of an agonist-induced decrease in cAMP is measured.
Experimental Protocols
Neutrophil Migration Assay (Boyden Chamber/Transwell®)
This protocol is a generalized procedure based on established methods.[7]
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque™ followed by dextran (B179266) sedimentation). Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay Setup:
-
Add chemoattractant (e.g., acetate for antagonist assays) or the agonist (this compound) to the lower wells of a 96-well Boyden chamber.
-
For antagonist assays, pre-incubate the isolated neutrophils with varying concentrations of GLPG0974.
-
Place the Transwell® inserts (with a 3-5 µm pore size polycarbonate membrane) into the wells.
-
Add the neutrophil suspension (pre-treated with antagonist or vehicle) to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification:
-
Remove the inserts and carefully wipe the top of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per field of view using a microscope. Alternatively, quantify migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo®) or flow cytometry.
-
-
Data Analysis: Plot the concentration of the test compound against the number of migrated cells to determine EC50 (for agonists) or IC50 (for antagonists) values.
cAMP Accumulation Assay (HTRF® or AlphaScreen®)
This protocol is a generalized procedure for measuring changes in intracellular cAMP.
-
Cell Culture: Culture cells stably or transiently expressing human FFA2 (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Preparation:
-
Harvest and resuspend the cells in a stimulation buffer.
-
Dispense the cell suspension into a 384-well low-volume white plate.
-
-
Compound Treatment:
-
For Agonist (this compound): Add varying concentrations of this compound to the cells, along with a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
For Antagonist (GLPG0974): Pre-incubate the cells with varying concentrations of GLPG0974 before adding a fixed concentration of an FFA2 agonist (e.g., propionate or this compound) and forskolin.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Add the lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and tracer according to the kit manufacturer's instructions).
-
Signal Measurement: After an appropriate incubation period, read the plate on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate dose-response curves by plotting the compound concentration against the assay signal to calculate pEC50 (for agonists) or pIC50 (for antagonists).
Conclusion
This compound and GLPG0974 serve as valuable and contrasting tools for investigating the role of FFA2 in various biological systems. This compound potently activates FFA2, mimicking the effects of endogenous ligands and providing a means to study the consequences of receptor stimulation. Conversely, GLPG0974 effectively blocks FFA2 activation, enabling the elucidation of the receptor's role through inhibition. The provided data, signaling pathways, and experimental protocols offer a comprehensive resource for researchers to design and interpret functional assays involving these two critical FFA2 modulators. The clear opposing effects of these compounds make them an ideal pair for dissecting the physiological and pathological roles of the Free Fatty Acid Receptor 2.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GLPG 0974 | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
TUG-1375: A Potent Synthetic Agonist Outperforms Endogenous Ligands in FFA2 Receptor Activation
For Immediate Release
A comprehensive analysis of the synthetic FFA2 receptor agonist, TUG-1375, reveals significantly higher potency and efficacy in activating the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, when compared to its endogenous short-chain fatty acid (SCFA) ligands. This guide provides a detailed comparison, supported by experimental data and protocols, for researchers in pharmacology and drug development.
This compound, a novel thiazolidine (B150603) derivative, has been identified as a potent and selective synthetic agonist for the FFA2 receptor.[1] This receptor, primarily activated by SCFAs such as acetate, propionate, and butyrate, is a key regulator of metabolic and inflammatory responses.[1][2] The enhanced potency of this compound makes it a valuable tool for elucidating the physiological roles of FFA2 and a promising candidate for therapeutic development.[3]
Comparative Efficacy: this compound vs. Endogenous Ligands
Experimental data demonstrates that this compound exhibits superior activity across multiple signaling pathways initiated by FFA2 activation. The receptor is known to couple to both Gαi/o and Gαq/11 G-proteins, leading to the inhibition of cAMP production and mobilization of intracellular calcium, respectively, as well as promoting β-arrestin-2 recruitment and ERK phosphorylation.[1]
Quantitative analysis highlights the increased potency of this compound. For instance, in a cAMP assay, this compound was found to be 7-fold more potent than a previously reported pyrrolidine (B122466) lead structure.[3] Furthermore, while this compound induces human neutrophil mobilization to a similar extent as the endogenous ligand propionate, its overall receptor activation profile is markedly more robust.[1]
| Ligand | Assay Type | Parameter | Value | Species |
| This compound | cAMP Assay | pEC50 | 7.11 | Human |
| Binding Assay | pKi | 6.69 | Human | |
| [³⁵S]GTPγS (Gαi/o) | pEC50 | 7.2 ± 0.1 | Human | |
| Ca²⁺ Mobilization (Gαq/11) | pEC50 | 7.5 ± 0.1 | Human | |
| ERK Phosphorylation | pEC50 | 7.0 ± 0.2 | Human | |
| β-arrestin-2 Recruitment | pEC50 | 6.8 ± 0.1 | Human | |
| Propionate (C3) | [³⁵S]GTPγS (Gαi/o) | pEC50 | 4.8 ± 0.1 | Human |
| Ca²⁺ Mobilization (Gαq/11) | pEC50 | 4.9 ± 0.1 | Human | |
| ERK Phosphorylation | pEC50 | 5.0 ± 0.1 | Human | |
| β-arrestin-2 Recruitment | pEC50 | 5.1 ± 0.1 | Human | |
| Acetate (C2) | [³⁵S]GTPγS (Gαi/o) | pEC50 | 4.3 ± 0.1 | Human |
| Ca²⁺ Mobilization (Gαq/11) | pEC50 | 4.5 ± 0.1 | Human | |
| Butyrate (C4) | [³⁵S]GTPγS (Gαi/o) | pEC50 | 4.6 ± 0.1 | Human |
| Ca²⁺ Mobilization (Gαq/11) | pEC50 | 4.7 ± 0.1 | Human |
Signaling Pathways and Experimental Workflow
The activation of the FFA2 receptor by this compound or endogenous SCFAs triggers a cascade of intracellular events. The diagrams below illustrate the primary signaling pathways and a typical experimental workflow for assessing ligand efficacy.
Caption: FFA2 receptor signaling pathways activated by ligands.
Caption: General workflow for comparing ligand efficacy at FFA2.
Experimental Protocols
[³⁵S]GTPγS Binding Assay (Gαi/o Coupling)
This assay measures the activation of Gαi/o proteins upon receptor stimulation.
-
Membrane Preparation: HEK293 cells stably expressing human FFA2 are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Reaction: Membranes are incubated with varying concentrations of this compound or SCFAs in the presence of GDP and [³⁵S]GTPγS.
-
Signal Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against ligand concentration to determine pEC50 values.
Calcium Mobilization Assay (Gαq/11 Signaling)
This assay assesses the increase in intracellular calcium concentration following Gαq/11 activation.
-
Cell Preparation: HEK293 cells expressing human FFA2 are seeded into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Ligand Stimulation: The cells are stimulated with different concentrations of this compound or SCFAs.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the ligand concentration to calculate pEC50 values.
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway.
-
Cell Treatment: Cells expressing FFA2 are treated with various concentrations of this compound or SCFAs for a specified time.
-
Cell Lysis: The cells are lysed, and protein concentration is determined.
-
Detection: Phosphorylated ERK (pERK) levels are measured using an ELISA-based kit or Western blotting with an antibody specific for pERK.
-
Data Analysis: The pERK signal is normalized to total ERK or a housekeeping protein and plotted against ligand concentration to determine pEC50.
β-arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated FFA2 receptor.
-
Assay Principle: A bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) based assay is commonly used. Cells are co-transfected with FFA2 fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor molecule (e.g., YFP or a ProLink tag).
-
Ligand Stimulation: Transfected cells are stimulated with different concentrations of this compound or SCFAs.
-
Signal Detection: Upon ligand-induced recruitment, the donor and acceptor molecules come into close proximity, generating a detectable signal (BRET ratio or chemiluminescence).
-
Data Analysis: The signal is plotted against the ligand concentration to determine pEC50 values.
Conclusion
This compound stands out as a significantly more potent and efficacious agonist for the FFA2 receptor compared to its endogenous SCFA ligands. Its well-characterized activity and selectivity provide researchers with a powerful tool to investigate the therapeutic potential of targeting the FFA2 receptor in metabolic and inflammatory diseases. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area.
References
TUG-1375: A Highly Selective FFA2 Agonist with Negligible Activity at FFA3 and FFA4
For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a pharmacological tool is paramount. TUG-1375 has emerged as a potent and highly selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. Crucially, extensive characterization has demonstrated its inactivity at the closely related Free Fatty Acid Receptor 3 (FFA3/GPR41) and the long-chain fatty acid receptor, Free Fatty Acid Receptor 4 (FFA4/GPR120). [1][2] This guide provides a comparative analysis of this compound's activity against FFA3 and FFA4, supported by available experimental data and detailed methodologies, to aid in its effective application in research.
Selectivity Profile: A Quantitative Comparison
| Compound | Target Receptor | Agonist/Antagonist | Potency (pEC₅₀/pIC₅₀) | Selectivity Notes |
| This compound | FFA2 | Agonist | pEC₅₀: 7.11 (cAMP) | Inactive at FFA3 and FFA4. Also reported to be inactive at PPARα, PPARγ, PPARδ, LXRα, and LXRβ.[1] |
| AR420626 | FFA3 | Agonist | IC₅₀: 117 nM | A selective agonist for FFA3.[3] |
| TUG-891 | FFA4 | Agonist | pEC₅₀: ~7.5 (Ca²⁺) | A potent and selective agonist for FFA4.[4][5] |
| TUG-1197 | FFA4 | Agonist | pEC₅₀: 6.6 (human, Ca²⁺) | A selective FFA4 agonist.[6] |
| GSK137647A | FFA4 | Agonist | pEC₅₀: 6.3 | A non-carboxylic acid selective FFA4 agonist.[6] |
Experimental Protocols for Assessing Receptor Activity
The selectivity of compounds like this compound is typically determined using a panel of in vitro functional assays. Below are detailed methodologies for two common assays used to characterize agonists for G-protein coupled receptors (GPCRs) such as FFA2, FFA3, and FFA4.
Calcium Mobilization Assay (for Gq-coupled receptors like FFA4)
This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by a fluorescent calcium indicator dye.
Workflow:
cAMP Accumulation Assay (for Gi-coupled receptors like FFA2 and FFA3)
This assay measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following the activation of a Gi-coupled GPCR.
Principle: Activation of Gi-coupled receptors inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This leads to a decrease in intracellular cAMP levels, which can be measured using various methods, such as competitive immunoassays (e.g., HTRF).
Workflow:
Signaling Pathways of FFA3 and FFA4
The distinct signaling mechanisms of FFA3 and FFA4 underscore the importance of selective pharmacological tools.
FFA3 Signaling Pathway
FFA3 primarily couples to the Gi/o family of G proteins.[7][8] Activation of FFA3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the dissociated G protein can also modulate other effectors, such as ion channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation of TUG-1375 Activity using the Antagonist CATPB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of TUG-1375, a selective agonist for the free fatty acid receptor 2 (FFA2), and its validation using the selective FFA2 antagonist, CATPB. This document is intended to offer an objective overview supported by experimental context for researchers in pharmacology and drug development.
This compound is a potent synthetic agonist of the free fatty acid receptor 2 (FFA2), also known as GPR43.[1] FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids and is implicated in various physiological processes, including metabolic regulation and inflammatory responses.[2] CATPB, conversely, is a selective antagonist and inverse agonist of FFA2, making it an essential tool for validating the receptor-mediated effects of agonists like this compound.[3]
Comparative Analysis of this compound and CATPB
| Feature | This compound | CATPB |
| Molecular Target | Free Fatty Acid Receptor 2 (FFA2/GPR43) | Free Fatty Acid Receptor 2 (FFA2/GPR43) |
| Mechanism of Action | Agonist | Antagonist / Inverse Agonist |
| Reported pKi | 6.69 | 7.87[3] |
| Primary Function | Activates FFA2 signaling pathways | Blocks FFA2 signaling pathways |
Validation of this compound Activity with CATPB
The specificity of this compound as an FFA2 agonist has been demonstrated in studies where its effects are reversed by the antagonist CATPB. For instance, in studies examining glucose-stimulated insulin (B600854) secretion (GSIS) in human pseudoislets, the inhibitory effect of this compound on GSIS was reversed by the application of CATPB, confirming that the action of this compound is mediated through the FFA2 receptor.
Signaling Pathways and Experimental Workflow
Activation of FFA2 by an agonist such as this compound typically leads to the engagement of G proteins, primarily of the Gi/o and Gq families. This initiates downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to reduced cAMP levels), the mobilization of intracellular calcium, and the phosphorylation of extracellular signal-regulated kinase (ERK). The antagonist CATPB blocks these signaling events by preventing the activation of the FFA2 receptor by this compound.
FFA2 Signaling Pathway
Caption: FFA2 receptor signaling cascade upon activation by this compound and inhibition by CATPB.
Experimental Workflow for Validation
Caption: A generalized workflow for validating the FFA2-mediated activity of this compound using CATPB.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the activity of this compound and its antagonism by CATPB.
cAMP Measurement Assay
Objective: To determine the effect of this compound on adenylyl cyclase activity and its reversal by CATPB.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human FFA2 are seeded in 96-well plates and cultured overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of CATPB or vehicle for 30 minutes.
-
Stimulation: Forskolin (to stimulate cAMP production) and varying concentrations of this compound are added and incubated for 30 minutes.
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-response curves for this compound in the presence and absence of CATPB are plotted to determine the extent of inhibition.
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on intracellular calcium levels and its blockade by CATPB.
Methodology:
-
Cell Culture and Dye Loading: FFA2-expressing cells are seeded in a black, clear-bottom 96-well plate. After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Antagonist Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is recorded. CATPB or vehicle is added to the respective wells.
-
Agonist Addition and Measurement: After a short incubation with the antagonist, this compound is added, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured kinetically.
-
Data Analysis: The peak fluorescence response to this compound in the presence and absence of CATPB is compared.
ERK Phosphorylation Assay
Objective: To assess the effect of this compound on the phosphorylation of ERK and its inhibition by CATPB.
Methodology:
-
Cell Culture and Serum Starvation: FFA2-expressing cells are grown to near confluence and then serum-starved for 4-6 hours.
-
Pre-treatment: Cells are pre-incubated with CATPB or vehicle for 30 minutes.
-
Stimulation: this compound is added, and the cells are incubated for 5-10 minutes.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Detection: Phosphorylated ERK (p-ERK) and total ERK levels are quantified using Western blotting or a specific ELISA kit.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and compared across treatment groups.
Conclusion
The selective FFA2 antagonist CATPB serves as a critical tool for the validation of the on-target activity of the FFA2 agonist this compound. Experimental evidence from functional assays, such as those measuring cAMP levels, intracellular calcium mobilization, and ERK phosphorylation, can be used to unequivocally demonstrate that the cellular effects of this compound are mediated through the FFA2 receptor. This validation is a crucial step in the characterization of this compound as a selective pharmacological agent for studying the physiological roles of the FFA2 receptor.
References
TUG-1375: A Potent and Selective GPR43 Agonist for Metabolic and Inflammatory Research
A comparative guide to TUG-1375 in the landscape of G protein-coupled receptor 43 (GPR43) agonists, providing researchers with supporting data and experimental context for informed selection.
G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases. Activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, GPR43 plays a crucial role in regulating immune responses, intestinal homeostasis, and energy metabolism. The transient nature and modest potency of endogenous ligands have spurred the development of synthetic agonists with improved pharmacological properties. Among these, this compound has garnered significant attention for its high potency and selectivity, offering a valuable tool for elucidating the physiological functions of GPR43 and exploring its therapeutic potential.
This guide provides a comprehensive comparison of this compound with other notable GPR43 agonists, supported by experimental data from in vitro studies. Detailed methodologies for key assays are also presented to aid in the replication and expansion of these findings.
Comparative Analysis of GPR43 Agonists
The following table summarizes the in vitro potency of this compound and other representative GPR43 agonists across various functional assays. This compound demonstrates high potency in inhibiting cAMP production, a hallmark of GPR43 activation via the Gαi/o pathway.[1][2] While direct head-to-head comparative studies are limited, the available data positions this compound as a highly effective GPR43 agonist.
| Agonist | Assay Type | Target | EC50 | pEC50 | pKi | Selectivity |
| This compound | cAMP Inhibition | Human GPR43 | 77.6 nM | 7.11 | 6.69 | Inactive on FFA3, FFA4, PPARα, PPARγ, PPARδ, LXRα or LXRβ[1][2] |
| cAMP Inhibition | Murine GPR43 | - | 6.44 ± 0.13 | - | ||
| Acetate | cAMP Inhibition | Human GPR43 | 300 µM | - | - | Activates GPR41 |
| Phenylacetamide (PAAT) | cAMP Inhibition | Human GPR43 | 89 nM | - | - | Selective for GPR43 over GPR41 |
| Compound 110 | cAMP Inhibition | Human GPR43 | >1 µM | - | - | Selective for GPR43 over GPR41 |
| Compound 187 | cAMP Inhibition | Human GPR43 | 16 nM | - | - | Selective for GPR43 over GPR41 |
| Acetate | Calcium Flux | Human GPR43 | - | - | - | |
| Phenylacetamide (PAAT) | Calcium Flux | Human GPR43 | - | - | - | |
| Compound 110 | Calcium Flux | Human GPR43 | - | - | - | |
| Compound 187 | Calcium Flux | Human GPR43 | - | - | - | |
| Acetate | β-arrestin Recruitment | Human GPR43 | - | - | - | |
| Phenylacetamide (PAAT) | β-arrestin Recruitment | Human GPR43 | - | - | - | |
| Compound 110 | β-arrestin Recruitment | Human GPR43 | - | - | - | |
| Compound 187 | β-arrestin Recruitment | Human GPR43 | 19 nM | - | - |
GPR43 Signaling Pathways
GPR43 activation initiates a cascade of intracellular signaling events through its coupling to heterotrimeric G proteins, primarily Gαi/o and Gαq. The diagram below illustrates the key signaling pathways modulated by GPR43 agonists.
Caption: GPR43 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize GPR43 agonists are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
cAMP Inhibition Assay
This assay measures the ability of a GPR43 agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) following stimulation of adenylyl cyclase, typically by forskolin (B1673556).
Caption: Workflow for a typical cAMP inhibition assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR43 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed cells into 96-well white opaque plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Agonist Treatment: Prepare serial dilutions of this compound and other test compounds. Remove culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Forskolin Stimulation: Add forskolin to a final concentration of 5 µM to all wells (except for the negative control) to stimulate adenylyl cyclase. Incubate for 15 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit) according to the manufacturer's instructions.
-
Data Analysis: Plot the data as a percentage of the forskolin-stimulated response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR43 activation, which is mediated by the Gαq signaling pathway.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture and Seeding: Seed GPR43-expressing HEK293 cells into 96-well black-walled, clear-bottom plates at a density of 40,000-50,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM. Remove the culture medium and add the dye-loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for dye uptake and de-esterification.
-
Agonist Addition: Prepare serial dilutions of this compound and other test compounds.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, and then add the agonist dilutions to the wells. Immediately begin kinetic reading of fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) for a period of 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity over baseline indicates intracellular calcium mobilization. The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated GPR43 receptor, a key event in receptor desensitization and signaling.
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Line: Utilize a commercially available cell line engineered to report β-arrestin 2 recruitment to GPR43, such as the PathHunter® β-arrestin assay system.
-
Cell Seeding: Seed the cells in a 96-well white opaque plate according to the manufacturer's protocol and incubate overnight.
-
Agonist Treatment: Prepare serial dilutions of this compound and other test compounds. Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents provided with the assay kit.
-
Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
References
TUG-1375 in Combination with Other Metabolic Modulators: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential for combining the selective Free Fatty Acid Receptor 2 (FFA2/GPR43) agonist, TUG-1375, with other key metabolic modulators. Due to a lack of published studies on this compound in direct combination therapies, this guide focuses on the scientific rationale for such combinations, presents hypothetical comparative outcomes based on individual agent mechanisms, and provides detailed experimental protocols to facilitate future research in this area.
This compound is a potent and selective agonist for FFA2, a G protein-coupled receptor activated by short-chain fatty acids produced by the gut microbiota.[1] Activation of FFA2 has been shown to influence various metabolic processes, including insulin (B600854) secretion, lipolysis, and gut hormone release, making it a promising target for the treatment of metabolic diseases.[2][3] This guide explores the potential synergies of combining this compound with established metabolic modulators such as Metformin, GLP-1 Receptor Agonists (GLP-1 RAs), and SGLT2 Inhibitors.
Rationale for Combination Therapies
Combining this compound with other metabolic modulators offers the potential for additive or synergistic effects by targeting multiple, complementary pathways involved in metabolic regulation.
-
This compound + Metformin: Metformin, a first-line therapy for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. The combination with this compound could offer a dual benefit of reducing glucose output and potentially modulating FFA2-mediated pathways, such as gut hormone secretion and adipocyte metabolism.
-
This compound + GLP-1 Receptor Agonists: GLP-1 RAs enhance glucose-dependent insulin secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[2][4] Activation of FFA2 is also linked to the release of gut hormones, including GLP-1.[5][6][7] A combination could therefore lead to a more robust and sustained effect on incretin (B1656795) signaling and its downstream metabolic benefits.
-
This compound + SGLT2 Inhibitors: SGLT2 inhibitors lower blood glucose by increasing urinary glucose excretion, independent of insulin action. This mechanism is complementary to the potential insulin-sensitizing and gut-hormone-releasing effects of this compound. The combination could provide effective glycemic control through distinct and parallel pathways.[2][4]
Hypothetical Comparative Performance
The following table summarizes the anticipated effects of combining this compound with other metabolic modulators on key metabolic parameters. These are projections based on the known mechanisms of action of the individual drug classes and require experimental validation.
| Treatment Combination | Primary Mechanism of Action | Expected Impact on Glycemic Control | Expected Impact on Body Weight | Expected Impact on Lipid Profile |
| This compound (alone) | FFA2/GPR43 agonism, potential for increased GLP-1 secretion and modulation of lipolysis. | Moderate Improvement | Potential for Weight Loss | Potential for Improved FFA metabolism |
| This compound + Metformin | FFA2 agonism + Reduced hepatic glucose production and improved insulin sensitivity. | Significant Improvement | Potential for Additive Weight Loss | Potential for Improved FFA and Triglyceride levels |
| This compound + GLP-1 RA | FFA2 agonism + Enhanced glucose-dependent insulin secretion, suppressed glucagon, delayed gastric emptying. | Strong, Synergistic Improvement | Significant, Potentially Synergistic Weight Loss | Favorable effects on triglycerides and cholesterol |
| This compound + SGLT2 Inhibitor | FFA2 agonism + Increased urinary glucose excretion. | Strong, Additive Improvement | Significant, Additive Weight Loss | Potential for increased HDL-C and LDL-C |
Signaling Pathways and Experimental Workflows
To facilitate research in this area, the following diagrams illustrate the key signaling pathway for FFA2 and a generalized workflow for evaluating the metabolic effects of combination therapies in preclinical models.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with other metabolic modulators are provided below.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose tolerance in response to an oral glucose challenge.
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline body weight and measure fasting blood glucose from a tail snip using a glucometer.
-
Administer a 20% D-glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Blood samples can also be collected at these time points for plasma insulin measurement by ELISA.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
Insulin Tolerance Test (ITT)
Objective: To assess peripheral insulin sensitivity.
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record baseline body weight and measure fasting blood glucose from a tail snip.
-
Administer human insulin via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.
Ex vivo Adipocyte Lipolysis Assay
Objective: To measure the rate of lipolysis in isolated adipose tissue.
Procedure:
-
Euthanize mice and collect epididymal white adipose tissue (eWAT) or inguinal white adipose tissue (iWAT).
-
Mince the adipose tissue and place explants (10-20 mg) in a 24-well plate containing Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% fatty acid-free BSA.
-
Treat the explants with this compound, the other metabolic modulator, the combination, or vehicle control. Include a positive control such as isoproterenol (B85558) (a β-adrenergic agonist).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
Collect the media at the end of the incubation period.
-
Measure the concentration of free fatty acids (FFAs) and glycerol (B35011) in the media using commercially available colorimetric assay kits.
-
Normalize the FFA and glycerol release to the initial weight of the adipose tissue explant.[8][9]
Conclusion
While direct experimental data on the combination of this compound with other metabolic modulators is currently unavailable, the distinct and complementary mechanisms of action provide a strong rationale for investigating such therapeutic strategies. The proposed experimental framework offers a robust approach for researchers to explore the potential of these combinations to achieve superior metabolic outcomes. Future studies are warranted to validate the hypothetical synergies presented in this guide and to elucidate the full therapeutic potential of this compound in the context of combination therapies for metabolic diseases.
References
- 1. FFA2-, but not FFA3-agonists inhibit GSIS of human pseudoislets: a comparative study with mouse islets and rat INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Treatment of SGLT2 Inhibitors and GLP-1 Receptor Agonists: Symbiotic Effects on Metabolism and Cardiorenal Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and cardiovascular benefits with combination therapy of SGLT-2 inhibitors and GLP-1 receptor agonists in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Emerging Free Fatty Acid Receptor Agonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 7. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TUG-1375 and Other Thiazolidine Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TUG-1375 with other thiazolidine (B150603) derivatives, supported by experimental data. The focus is on their distinct pharmacological targets and associated signaling pathways.
This compound is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This sets it apart from the classical thiazolidinedione (TZD) derivatives like rosiglitazone (B1679542) and pioglitazone (B448), which are well-established agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This fundamental difference in molecular targets dictates their distinct biological effects and therapeutic potential.
Executive Summary of Key Differences
| Feature | This compound | Traditional Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) |
| Primary Molecular Target | Free Fatty Acid Receptor 2 (FFA2/GPR43) | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) |
| Mechanism of Action | G-protein coupled receptor (GPCR) agonist | Nuclear receptor agonist, acts as a transcription factor |
| Key Signaling Pathways | Gαi/o (inhibition of cAMP, inhibition of lipolysis), Gαq/11 (calcium mobilization), β-arrestin recruitment | Heterodimerization with RXR, binding to PPREs in DNA, regulation of gene transcription related to glucose and lipid metabolism. |
| Primary Therapeutic Area of Interest | Inflammatory and metabolic diseases[1] | Type 2 Diabetes (insulin sensitizers)[2] |
| Selectivity | High selectivity for FFA2 over FFA1, FFA3, FFA4, and PPARs[1] | High affinity for PPARγ, with varying degrees of activity at other PPAR isoforms. |
Performance Data: this compound vs. PPARγ-Targeting Thiazolidinediones
The following tables summarize the available quantitative data for this compound and representative traditional thiazolidinediones. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Potency and Affinity of this compound for FFA2
| Compound | Parameter | Value | Receptor | Assay Type | Reference |
| This compound | pKi | 6.69 | Human FFA2 | Radioligand Binding | --INVALID-LINK-- |
| This compound | pEC50 | 7.11 | Human FFA2 | cAMP Inhibition | --INVALID-LINK-- |
| This compound | pEC50 | 6.44 ± 0.13 | Murine FFA2 | cAMP Inhibition | --INVALID-LINK-- |
Table 2: Potency of Traditional Thiazolidinediones for PPARγ
| Compound | Parameter | Value | Receptor | Assay Type | Reference |
| Rosiglitazone | EC50 | 60 nM | PPARγ | Not Specified | --INVALID-LINK-- |
| Pioglitazone | - | High Affinity Ligand | Human PPARγ | Binding Assay | --INVALID-LINK-- |
Table 3: Selectivity Profile of this compound
| Receptor/Target | Activity |
| FFA3, FFA4 | Inactive |
| PPARα, PPARγ, PPARδ | Inactive |
| LXRα, LXRβ | Inactive |
| Source: MedChemExpress[2] |
Structure-Activity Relationship (SAR) Insights
The development of this compound involved the bioisosteric replacement of a pyrrolidine (B122466) core with a more synthetically tractable thiazolidine ring.[1][3] This allowed for rapid exploration of substituents at the 2- and 3-positions of the thiazolidine core, leading to the identification of this compound with a 7-fold increase in potency in a cAMP assay compared to the lead compound.[1][3]
For traditional thiazolidinediones, the thiazolidine-2,4-dione head group is crucial for interaction with the PPARγ ligand-binding domain through hydrogen bonds. The central linker and the lipophilic tail are also key for high-affinity binding and agonist activity.[2]
Signaling Pathways
The distinct molecular targets of this compound and traditional thiazolidinediones result in the activation of fundamentally different signaling cascades.
This compound and the FFA2 Signaling Pathway
Activation of the G-protein coupled receptor FFA2 by this compound can initiate multiple downstream signaling events. FFA2 couples to both Gαi/o and Gαq/11 proteins. Gαi/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which contributes to the inhibition of lipolysis in adipocytes.[3] Gαq/11 activation stimulates phospholipase C, leading to an increase in intracellular calcium. Furthermore, FFA2 activation can also lead to the recruitment of β-arrestin.
Caption: FFA2 signaling pathway activated by this compound.
Traditional Thiazolidinediones and the PPARγ Signaling Pathway
Thiazolidinediones like rosiglitazone and pioglitazone act as agonists for the nuclear receptor PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin (B600854) sensitivity.[2]
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of common experimental protocols used to characterize compounds like this compound and other thiazolidine derivatives.
Radioligand Binding Assay (for FFA2)
This assay is used to determine the binding affinity (Ki) of a test compound to the receptor.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cells stably expressing the human FFA2 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled FFA2 ligand (e.g., [³H]-propionate or a specific radiolabeled antagonist) and a range of concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay (for Gαi-coupled GPCRs like FFA2)
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger.
Experimental Workflow:
Caption: Workflow for a cAMP functional assay.
Detailed Steps:
-
Cell Seeding: Cells expressing the FFA2 receptor are seeded into 96-well plates and cultured overnight.
-
Compound Addition: The culture medium is removed, and cells are incubated with various concentrations of the test compound (e.g., this compound).
-
Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells (except the negative control) to stimulate cAMP production. The Gαi-coupling of FFA2 will lead to an inhibition of this forskolin-stimulated cAMP increase in the presence of an agonist.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a detection kit, often based on a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated.
PPARγ Transactivation Assay
This is a cell-based reporter gene assay to measure the activation of PPARγ by a test compound.
Detailed Steps:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the ligand-binding domain of PPARγ fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: The transfected cells are plated in 96-well plates and treated with various concentrations of the test compound (e.g., rosiglitazone).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, reporter gene transcription, and luciferase protein expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound and traditional thiazolidinediones, while sharing a common thiazolidine scaffold in some cases, represent distinct classes of pharmacological agents with different molecular targets and mechanisms of action. This compound is a selective FFA2 agonist with potential applications in inflammatory and metabolic diseases, acting through GPCR signaling pathways. In contrast, well-known thiazolidinediones like rosiglitazone and pioglitazone are PPARγ agonists that modulate gene transcription to exert their insulin-sensitizing effects in the treatment of type 2 diabetes. For researchers in drug discovery and development, understanding these fundamental differences is critical for the rational design and application of novel therapeutics targeting these pathways.
References
- 1. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Review of TUG-1375 and other FFA2 pharmacological tools
A Comparative Review of TUG-1375 and Other Pharmacological Tools for Free Fatty Acid Receptor 2 (FFA2)
For Researchers, Scientists, and Drug Development Professionals
Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a significant therapeutic target for a range of conditions, including metabolic and inflammatory diseases.[1][2] Activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, FFA2 plays a crucial role in modulating immune responses, appetite, and metabolic homeostasis.[1][3] The development of selective pharmacological tools is critical for dissecting its physiological functions and therapeutic potential. This guide provides a comparative overview of this compound, a potent FFA2 agonist, and other key FFA2 modulators, supported by experimental data and detailed methodologies.
Overview of FFA2 Signaling
FFA2 is a G protein-coupled receptor (GPCR) that can signal through multiple pathways, primarily via Gαi/o and Gαq/11 proteins.[4][5] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The Gαq/11 pathway, on the other hand, activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (like IP1) and subsequent mobilization of intracellular calcium.[6] Furthermore, FFA2 can also signal through β-arrestin recruitment, which can mediate distinct downstream effects.[4] The ability of different ligands to preferentially activate one pathway over another, a phenomenon known as biased agonism, is a key consideration in FFA2 pharmacology.[1][3]
Caption: FFA2 receptor signaling pathways upon agonist binding.
Comparison of FFA2 Pharmacological Tools
The development of synthetic ligands for FFA2 has overcome the limitations of endogenous SCFAs, which often suffer from low potency and lack of selectivity over the closely related FFA3 receptor.[3] Below is a comparison of this compound with other notable FFA2 agonists and antagonists.
FFA2 Agonists
This compound is a recently developed thiazolidine-based agonist that exhibits high potency and selectivity for FFA2.[7][8] It has been instrumental in structural studies, providing insights into the agonist-bound active state of the receptor.[8][9] Other important agonists include the endogenous SCFAs (propionate, butyrate) and synthetic allosteric agonists like 4-CMTB.
| Compound | Type | Target | Assay | pEC50 / pKi | Reference |
| This compound | Orthosteric Agonist | Human FFA2 | cAMP Inhibition | 6.7 (pKi) | [2] |
| Human FFA2 | TGFα Shedding | - | [9] | ||
| Propionate (C3) | Endogenous Agonist | Human FFA2 | [³⁵S]GTPγS | 4.5 | [5] |
| Human FFA2 | IP1 Accumulation | 4.3 | [5] | ||
| Butyrate (C4) | Endogenous Agonist | Human FFA2 | [³⁵S]GTPγS | 4.2 | [5] |
| Human FFA2 | IP1 Accumulation | 4.0 | [5] | ||
| 4-CMTB | Allosteric Agonist/PAM | Human FFA2 | [³⁵S]GTPγS | 6.1 | [10] |
FFA2 Antagonists
The development of FFA2 antagonists has also been pursued for therapeutic applications, such as in type 2 diabetes.[11] GLPG0974 is a notable example of an FFA2 antagonist that has entered clinical trials.[11] Structural studies have revealed that GLPG0974 functions as an allosteric antagonist.[9]
| Compound | Type | Target | Assay | pIC50 | Reference |
| GLPG0974 | Allosteric Antagonist | Human FFA2 | Neutrophil Migration | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of pharmacological tools. Below are outlines of key experimental workflows used to characterize FFA2 ligands.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, typically following stimulation of adenylyl cyclase by forskolin.
Caption: Workflow for a cAMP inhibition assay.
Methodology:
-
Cell Culture: Cells stably expressing the human FFA2 receptor are seeded in appropriate microplates and cultured overnight.
-
Compound Treatment: The culture medium is removed, and cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and cAMP production, followed by a further incubation period.
-
Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is then quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are normalized to the forskolin-only control, and concentration-response curves are generated to determine the pIC50 or pEC50 values.
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gαq/11 signaling, as a measure of receptor activation.
Caption: Workflow for an IP1 accumulation assay.
Methodology:
-
Cell Culture: Cells expressing FFA2 are cultured in microplates.
-
Stimulation: The cells are stimulated with different concentrations of the test agonist in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured, typically using an HTRF-based detection kit.
-
Data Analysis: Concentration-response curves are plotted to calculate the pEC50 of the agonist.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFA2 receptor, often using techniques like Bioluminescence Resonance Energy Transfer (BRET).
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Methodology:
-
Cell Transfection: Host cells are co-transfected with two constructs: one encoding FFA2 fused to a Renilla luciferase (Rluc) and another encoding β-arrestin fused to a yellow fluorescent protein (YFP).
-
Compound Addition: The transfected cells are treated with various concentrations of the agonist.
-
Substrate Addition and Measurement: A substrate for Rluc (e.g., coelenterazine (B1669285) h) is added. If the agonist induces β-arrestin recruitment to the receptor, Rluc and YFP are brought into close proximity, allowing for energy transfer from the luciferase to the fluorophore. The resulting light emission from YFP is measured and compared to the emission from Rluc to calculate the BRET ratio.
-
Data Analysis: The change in the BRET ratio is plotted against the agonist concentration to determine the pEC50.
Conclusion
This compound stands out as a valuable research tool for studying FFA2, offering high potency and selectivity.[7][8] Its use in conjunction with other agonists, antagonists, and allosteric modulators allows for a comprehensive investigation of FFA2 signaling and its physiological roles. The application of standardized and well-defined experimental protocols is essential for generating reproducible and comparable data, which will ultimately accelerate the development of novel therapeutics targeting this important receptor.
References
- 1. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FFA2 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
TUG-1375: Comprehensive Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety information, detailed experimental methodologies, and operational guidance for the proper handling and disposal of TUG-1375, a potent and selective agonist for the free fatty acid receptor 2 (FFA2/GPR43).
Essential Safety and Disposal Information
While a specific Safety Data Sheet (SDS) for this compound was not publicly accessible, general best practices for the disposal of laboratory research chemicals should be strictly followed. The following procedures are based on guidelines for handling similar chemical compounds, including those solubilized in DMSO.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for specific and comprehensive disposal instructions.
General Disposal Procedures
All chemical waste must be managed in accordance with federal, state, and local regulations.[1] In the laboratory, chemical wastes should be segregated based on their compatibility to prevent hazardous reactions.[1]
Key Principles for Chemical Waste Management:
-
Segregation: At a minimum, keep acids, bases, halogenated solvents, non-halogenated solvents, oxidizers, and toxic compounds in separate, clearly labeled waste containers.[1]
-
Containerization: Waste must be stored in compatible, leak-proof containers with tightly fitting caps.[1] Containers should not be overfilled, leaving at least 5% of the volume for thermal expansion.
-
Labeling: All waste containers must be clearly labeled with their contents and associated hazards.
Disposal of this compound and Contaminated Materials
As a precautionary measure, this compound should be treated as a potentially hazardous chemical.
-
Solid this compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
This compound Solutions:
-
Solutions of this compound, particularly when dissolved in solvents like DMSO, should be collected in a designated, labeled hazardous waste container for organic solvents.[2]
-
Do not dispose of this compound solutions down the drain.
-
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated solid hazardous waste container. Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste before washing.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.
Handling of DMSO Solutions
Since this compound is often solubilized in DMSO, it is crucial to follow proper procedures for DMSO-containing waste. DMSO can facilitate the absorption of other chemicals through the skin.
-
Disposal: DMSO can typically be disposed of with other organic solvents.[2] However, if mixed with other hazardous materials, it should be treated according to the hazards of the mixture.
-
Recycling and Treatment: For larger quantities, specialized disposal companies can ensure environmentally friendly treatment through methods like chemical neutralization or high-temperature incineration.[3] Vacuum distillation is a potential method for recycling and purifying DMSO from waste streams.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Assay | Reference |
| pKi | 6.69 | Human | Radioligand binding assay | --INVALID-LINK-- |
| pEC50 | 7.11 | Human | cAMP Assay | --INVALID-LINK-- |
| pEC50 | 6.44 ± 0.13 | Murine | cAMP Assay | --INVALID-LINK-- |
Experimental Protocols
cAMP Assay for FFA2/GPR43 Activation
This protocol outlines a general procedure for measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production following the activation of the Gi-coupled FFA2/GPR43 receptor by this compound.
Materials:
-
Cells expressing FFA2/GPR43 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer
-
Multi-well plates (format depends on the assay kit)
Procedure:
-
Cell Preparation:
-
Culture FFA2/GPR43-expressing cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer at the desired concentration. The optimal cell density should be determined empirically to ensure the signal falls within the linear range of the cAMP standard curve.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve.
-
-
Assay Protocol:
-
Add the PDE inhibitor to the cell suspension to prevent the degradation of intracellular cAMP.[5]
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time at 37°C to allow for receptor stimulation.
-
Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a specified time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Neutrophil Mobilization (Chemotaxis) Assay
This protocol describes a method to assess the ability of this compound to induce the directed migration of neutrophils, a key physiological response mediated by FFA2/GPR43 activation.
Materials:
-
Freshly isolated human or murine neutrophils
-
Chemotaxis medium (e.g., serum-free RPMI)
-
This compound
-
Chemoattractant (e.g., IL-8 as a positive control)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Multi-well plate compatible with the chemotaxis chamber
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminescence or fluorescence, depending on the quantification method)
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood or bone marrow using density gradient centrifugation.
-
Resuspend the isolated neutrophils in chemotaxis medium.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the positive control (e.g., IL-8) in chemotaxis medium.
-
Add the diluted compounds or vehicle control to the lower chamber of the Boyden chamber.
-
Add the neutrophil suspension to the upper chamber (Transwell® insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration through the porous membrane.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent assay like CellTiter-Glo®, which correlates with the number of viable cells.[6]
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Plot the signal against the log concentration of this compound to generate a dose-response curve for neutrophil migration.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound/FFA2 Signaling Pathway
The activation of FFA2/GPR43 by this compound initiates a cascade of intracellular signaling events through its coupling to both Gq and Gi/o G-proteins.[7][8] This dual signaling leads to a variety of cellular responses, including the modulation of inflammatory and metabolic processes.
Caption: this compound activates FFA2/GPR43, leading to Gq and Gi signaling cascades.
Experimental Workflow: Neutrophil Chemotaxis Assay
The following diagram illustrates the key steps involved in performing a neutrophil chemotaxis assay to evaluate the effect of this compound.
Caption: Workflow for a this compound-induced neutrophil chemotaxis assay.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 4. The Science Behind DMSO Recycling and why we need it – MediMush™ [medimush.co.uk]
- 5. axonmedchem.com [axonmedchem.com]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling TUG-1375
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the potent FFA2/GPR43 agonist, TUG-1375, including detailed experimental protocols.
This document provides critical safety and logistical information for the laboratory use of this compound, a selective agonist for the free fatty acid receptor 2 (FFA2), also known as GPR43. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
This compound requires careful handling in a controlled laboratory environment. The following table summarizes the key safety information.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | nécessité | Warning | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Corrosion/Irritation | nécessité | Warning | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Eye Irritation | nécessité | Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity, Single Exposure | nécessité | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage:
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term (months to years) |
| 0-4°C | Short-term (days to weeks) | |
| In solvent | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Disposal:
Dispose of this compound and its waste in accordance with local, state, and federal regulations. As a thiazolidine (B150603) derivative, it should be treated as chemical waste.
Step-by-Step Disposal Workflow:
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Clearly label the waste container with "this compound Waste" and appropriate hazard symbols.
-
Containment: Use a designated, sealed, and leak-proof container for solid and liquid waste.
-
Collection: Arrange for pick-up by a licensed chemical waste disposal service. Do not dispose of down the drain or in regular trash.
Signaling Pathway of this compound
This compound is a potent agonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR). Upon binding, this compound activates downstream signaling cascades through Gq/11 and Gi/o proteins.
Caption: this compound activates the FFA2 receptor, leading to G-protein-mediated signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Human Neutrophil Mobilization Assay
This protocol outlines the steps to assess the ability of this compound to induce the mobilization of human neutrophils, a key function mediated by FFA2 activation.
Materials:
-
This compound
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Calcein-AM
-
96-well chemotaxis chamber (e.g., from Corning)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 1% FBS.
-
-
Cell Labeling:
-
Incubate the neutrophils with Calcein-AM (a fluorescent dye) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in RPMI 1640 with 1% FBS.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of this compound in RPMI 1640 with 1% FBS.
-
Add the this compound dilutions to the lower wells of the 96-well chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the Calcein-AM labeled neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Data Analysis:
-
After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the chemotactic index by dividing the fluorescence of the this compound treated wells by the fluorescence of the vehicle control wells.
-
Inhibition of Lipolysis in Murine Adipocytes Assay
This protocol details the procedure to evaluate the inhibitory effect of this compound on lipolysis in mature murine adipocytes.
Materials:
-
This compound
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, and IBMX (for differentiation)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Isoproterenol (B85558) (a lipolysis-stimulating agent)
-
Glycerol (B35011) Assay Kit
Procedure:
-
Adipocyte Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS.
-
Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX) for several days.
-
-
Lipolysis Assay:
-
Wash the mature adipocytes with KRB buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in KRB buffer for 30 minutes.
-
Stimulate lipolysis by adding isoproterenol to the wells (except for the basal control) and incubate for 1-2 hours at 37°C.
-
-
Glycerol Measurement:
-
Collect the supernatant from each well.
-
Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions. Glycerol release is a direct measure of lipolysis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of isoproterenol-stimulated lipolysis for each concentration of this compound.
-
Plot the concentration-response curve to determine the IC₅₀ value of this compound.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
